molecular formula C9H9BrFNO2S B1408223 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide CAS No. 1704121-60-7

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide

Cat. No.: B1408223
CAS No.: 1704121-60-7
M. Wt: 294.14 g/mol
InChI Key: XZKNBWPDQWIDQF-UHFFFAOYSA-N
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Description

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C9H9BrFNO2S and its molecular weight is 294.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2S/c10-6-1-4-8(11)9(5-6)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKNBWPDQWIDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide synthesis route

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide

Abstract

This technical guide provides a comprehensive, two-step synthetic route for the preparation of this compound, a valuable substituted sulfonamide intermediate for pharmaceutical and agrochemical research. The synthesis begins with the regioselective chlorosulfonation of 1-bromo-4-fluorobenzene to yield the key intermediate, 5-bromo-2-fluorobenzenesulfonyl chloride. Subsequent reaction with cyclopropylamine affords the target molecule. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the necessary safety precautions for a successful and efficient synthesis.

Introduction

This compound is a halogenated aryl sulfonamide that serves as a versatile building block in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibiotics, diuretics, and kinase inhibitors.[1] The presence of fluorine, bromine, and a cyclopropyl group offers distinct physicochemical properties and multiple points for further chemical modification, making it an attractive scaffold for the development of novel bioactive compounds.

This guide presents a logical and robust two-step synthesis designed for efficiency and scalability, leveraging common laboratory reagents and techniques. The chosen pathway ensures high regiochemical control, a critical factor in complex molecule synthesis.

Overall Synthetic Scheme

The synthesis is accomplished via a two-step sequence:

  • Step 1: Electrophilic aromatic substitution (chlorosulfonation) of 1-bromo-4-fluorobenzene to form 5-bromo-2-fluorobenzenesulfonyl chloride.

  • Step 2: Nucleophilic substitution of the resulting sulfonyl chloride with cyclopropylamine to yield the final product.

Figure 1: Overall two-step synthesis route.

Part 1: Synthesis of 5-Bromo-2-fluorobenzenesulfonyl Chloride (Intermediate)

Mechanistic Rationale

The synthesis of the key sulfonyl chloride intermediate is achieved through electrophilic aromatic substitution. 1-Bromo-4-fluorobenzene is treated with chlorosulfonic acid.[2][3] The fluorine atom is a strongly deactivating but ortho-, para- directing group, while the bromine atom is also deactivating and ortho-, para- directing. The directing effects of the fluorine atom typically dominate, and substitution occurs primarily at the position ortho to the fluorine (and meta to the bromine), leading to the desired 5-bromo-2-fluorobenzenesulfonyl chloride with high regioselectivity.

Detailed Experimental Protocol

Caution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses, and face shield). All glassware must be thoroughly dried.

  • Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler to maintain an inert atmosphere.

  • Reagent Charging: To the flask, add 1-bromo-4-fluorobenzene (1.0 eq). Dissolve it in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (approx. 3.0-4.0 eq) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 5-bromo-2-fluorobenzenesulfonyl chloride. The product can be used in the next step without further purification if purity is sufficient, or it can be purified by vacuum distillation.

Expected Data
ParameterValue
Product Name 5-Bromo-2-fluorobenzenesulfonyl chloride
Appearance Colorless to pale yellow solid or oil
Purity >95% (typical)
Yield 70-85%

Part 2: Synthesis of this compound (Target Molecule)

Mechanistic Rationale

This step involves a classic nucleophilic substitution reaction at the sulfonyl group.[4] The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride.[5] This is followed by the elimination of a chloride ion. A tertiary amine base, such as triethylamine (Et₃N), is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Figure 2: Mechanism of sulfonamide formation.

Detailed Experimental Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the crude 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) from Part 1 in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Addition of Reagents: Add triethylamine (Et₃N, approx. 1.5 eq) to the solution, followed by the dropwise addition of cyclopropylamine (approx. 1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash with 1M HCl solution, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure product.

Characterization Data
ParameterValue
Product Name This compound
Molecular Formula C₉H₉BrFNO₂S
Molecular Weight 294.14 g/mol
Appearance White to off-white solid
Purity >97%
Yield 80-95% (from sulfonyl chloride)

Safety and Handling

  • Chlorosulfonic Acid (ClSO₃H): Highly corrosive and toxic. Reacts violently with water, releasing heat and toxic HCl gas. Handle only in a chemical fume hood with appropriate PPE.

  • 1-Bromo-4-fluorobenzene: Flammable liquid and irritant. Handle with care.

  • Cyclopropylamine: Flammable liquid, corrosive, and toxic. Handle in a well-ventilated area.

  • Triethylamine (Et₃N): Flammable liquid with a strong odor. Corrosive and toxic.

  • Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Conclusion

The described two-step synthesis provides an efficient and reliable pathway to this compound. The methodology relies on well-understood, high-yielding chemical transformations and uses readily available starting materials. The high regioselectivity of the initial chlorosulfonation step is key to the success of the overall synthesis. This guide offers a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate for further synthetic applications.

References

  • Wikipedia. 1-Bromo-4-fluorobenzene. [Link]

  • PubChem. 1-Bromo-4-fluorobenzene. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]

  • Google Patents.

Sources

An In-depth Technical Guide to N-Cyclopropyl-2-fluorobenzenesulfonamide: A Core Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets and serve as versatile starting points for library synthesis. N-Cyclopropyl-2-fluorobenzenesulfonamide has garnered significant interest as a key intermediate and structural motif, particularly in the development of kinase inhibitors.[1] Its architecture combines several features that are highly advantageous in medicinal chemistry: a rigid cyclopropyl group, a metabolically robust sulfonamide linker, and an electronically modified fluorophenyl ring.

The primary significance of this scaffold lies in its documented use in the synthesis of inhibitors for Mammalian Sterile 20-like Kinase 1 (MST1).[1] MST1 is a critical component of the Hippo signaling pathway, which plays a central role in regulating organ size, cell proliferation, and apoptosis (programmed cell death).[2] Dysregulation of the Hippo-MST1 pathway is implicated in a range of pathologies, including cancer, neurodegenerative disorders, and diabetes, making MST1 a compelling therapeutic target.[2] This guide provides an in-depth exploration of the synthesis, characterization, and application of N-Cyclopropyl-2-fluorobenzenesulfonamide, offering field-proven insights for researchers in drug development.

Physicochemical and Molecular Properties

The molecular properties of a compound are foundational to its behavior in both chemical reactions and biological systems. N-Cyclopropyl-2-fluorobenzenesulfonamide is a small molecule that adheres to established principles of drug-likeness, such as Lipinski's Rule of Five, making it an excellent starting point for further elaboration.[1]

PropertyValueSource
CAS Number 1156113-64-2[1]
Molecular Formula C₉H₁₀FNO₂S[1]
Molecular Weight 215.24 g/mol [1]
Exact Mass 215.042 Da[1]
XLogP3 1.5[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1 (Note: O=S=O group has acceptor character)[1]
Rotatable Bonds 3[1]
Topological Polar Surface Area 54.6 Ų[1]
Purity (Commercial) >95%[1]

Synthesis and Mechanistic Rationale

The synthesis of N-Cyclopropyl-2-fluorobenzenesulfonamide is a direct and well-understood process rooted in fundamental organic chemistry: the sulfonylation of an amine. The reaction involves the nucleophilic attack of cyclopropylamine on the electrophilic sulfur atom of 2-fluorobenzenesulfonyl chloride.

Causality Behind Experimental Choices:
  • Reactants: 2-Fluorobenzenesulfonyl chloride is the activated sulfonylating agent.[3] Cyclopropylamine is the nucleophilic amine. The cyclopropyl group is often incorporated to introduce conformational rigidity and improve metabolic stability.[4][5]

  • Solvent: An anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) is preferred to prevent hydrolysis of the reactive sulfonyl chloride.

  • Base: A non-nucleophilic organic base, typically triethylamine (TEA) or pyridine, is essential. Its role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl drives the equilibrium towards the product and prevents the protonation and deactivation of the cyclopropylamine nucleophile.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic release and then allowed to warm to room temperature to ensure completion. This minimizes the formation of side products.

Detailed Experimental Protocol: Synthesis
  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2-fluorobenzenesulfonyl chloride (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Inert Atmosphere: Purge the flask with dry nitrogen gas.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Amine & Base Addition: In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Add the amine/base solution dropwise to the stirred solution of sulfonyl chloride over 30 minutes via the dropping funnel.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield N-Cyclopropyl-2-fluorobenzenesulfonamide as a pure solid.

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process R1 2-Fluorobenzenesulfonyl Chloride Mix Combine Reactants in DCM at 0°C under N2 R1->Mix R2 Cyclopropylamine R2->Mix Base Triethylamine (Base) Base->Mix Solvent Anhydrous DCM (Solvent) Solvent->Mix Stir Stir at Room Temperature (12-18h) Mix->Stir Workup Aqueous Workup & Extraction Stir->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product Pure N-Cyclopropyl-2-fluorobenzenesulfonamide Purify->Product

Caption: Reaction scheme for the synthesis of N-Cyclopropyl-2-fluorobenzenesulfonamide.

Structural Characterization and Analysis

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods is employed for unambiguous structural elucidation.

  • ¹H NMR (Proton NMR): The proton spectrum is expected to show distinct regions. The aromatic region (δ 7.0-8.0 ppm) will feature complex multiplets corresponding to the four protons on the fluorophenyl ring, with splitting patterns influenced by both proton-proton and proton-fluorine coupling. The aliphatic region will contain signals for the cyclopropyl group: a multiplet for the single proton attached to the nitrogen (methine) and two distinct multiplets for the four methylene protons (CH₂), typically found at higher field (δ 0.5-1.0 ppm).[6] The sulfonamide N-H proton may appear as a broad singlet.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show signals for the six aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine substituent (C-F coupling). The three carbons of the cyclopropyl ring will appear in the aliphatic region.

  • ¹⁹F NMR (Fluorine NMR): This is a highly diagnostic technique. A single resonance is expected for the fluorine atom on the benzene ring. Its chemical shift provides confirmation of its electronic environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an accurate mass measurement. For C₉H₁₀FNO₂S, the expected exact mass of the molecular ion [M]⁺ is 215.042 Da.[1]

Application in Drug Discovery: Targeting the MST1 Kinase

The primary documented utility of N-Cyclopropyl-2-fluorobenzenesulfonamide is as a key building block for inhibitors of MST1 kinase.[1]

The Role of MST1 in the Hippo Pathway

The Hippo signaling pathway is a crucial regulator of tissue homeostasis. MST1 (and its homolog MST2) is a core kinase in this cascade.[2]

  • Activation: Under cellular stress conditions (e.g., oxidative stress), MST1 becomes activated through autophosphorylation.[7]

  • Downstream Phosphorylation: Activated MST1 then phosphorylates its downstream targets, primarily the Large Tumor Suppressor (LATS) kinases, in complex with a scaffolding protein.

  • YAP/TAZ Inhibition: Phosphorylated LATS, in turn, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their sequestration in the cytoplasm and subsequent degradation.

  • Gene Expression: When the Hippo pathway is "off" (MST1 is inactive), YAP/TAZ translocate to the nucleus and co-activate transcription factors (like TEADs) to promote the expression of genes involved in cell proliferation and survival.

By inhibiting MST1, the entire downstream cascade is blocked. This prevents the phosphorylation of YAP/TAZ, allowing them to enter the nucleus and promote cell growth and regeneration.[8] In the context of cancer where the Hippo pathway is often inactivated, allowing unchecked proliferation, further inhibition might seem counterintuitive. However, in other contexts like promoting tissue repair or in certain hematopoietic cancers, modulating this pathway via MST1/2 inhibition has shown therapeutic promise.[9]

Visualization: MST1 Signaling Pathway and Inhibition

MST1_Pathway cluster_nucleus Nucleus Stress Cellular Stress (e.g., Oxidative Stress) MST1 MST1/2 Kinase Stress->MST1 Activates LATS LATS1/2 Kinase MST1->LATS Phosphorylates YAP YAP/TAZ (Inactive, Phosphorylated) LATS->YAP Phosphorylates Degradation Cytoplasmic Degradation YAP->Degradation TEAD TEAD Transcription Factors Genes Proliferation & Survival Genes TEAD->Genes Activates Transcription Inhibitor N-Cyclopropyl-2-fluorobenzenesulfonamide -based Inhibitor Inhibitor->MST1 INHIBITS

Caption: Simplified Hippo signaling pathway showing the point of MST1 inhibition.

Protocol: In Vitro MST1 Kinase Inhibition Assay

To evaluate the efficacy of a potential inhibitor derived from the N-Cyclopropyl-2-fluorobenzenesulfonamide scaffold, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a common, luminescence-based method for measuring kinase activity.

Principle:

The assay quantifies the amount of ADP produced during the kinase reaction. As the kinase (MST1) transfers phosphate from ATP to a substrate, ATP is converted to ADP. The amount of ADP produced is directly proportional to the kinase activity. The inhibitor's potency is determined by measuring the reduction in ADP formation.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare assay buffers, recombinant human MST1 enzyme, a suitable substrate (e.g., a generic kinase peptide or a specific substrate like MOB1), and ATP at desired concentrations.

  • Compound Dilution: Perform a serial dilution of the test inhibitor (e.g., starting from 100 µM) in DMSO and then dilute into the assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test inhibitor at various concentrations.

    • Add 5 µL of the MST1 enzyme/substrate mixture.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (First Step):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation (Second Step):

    • Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Convert the raw luminescence units (RLU) to percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization: Kinase Assay Workflow

Assay_Workflow A 1. Dispense Serial Dilutions of Inhibitor into Plate B 2. Add MST1 Kinase and Substrate Mixture A->B C 3. Initiate Reaction with ATP Solution (Incubate 60 min) B->C D 4. Add ADP-Glo™ Reagent to Deplete ATP (Incubate 40 min) C->D E 5. Add Kinase Detection Reagent to Generate Signal (Incubate 30 min) D->E F 6. Read Luminescence E->F G 7. Calculate % Inhibition and Determine IC50 F->G

Caption: Workflow for an in vitro luminescence-based MST1 kinase inhibition assay.

Safety, Handling, and Storage

While specific safety data for N-Cyclopropyl-2-fluorobenzenesulfonamide is not extensively published, data from closely related fluorinated benzenesulfonamides provide a strong basis for safe handling protocols.[10][11]

  • GHS Hazard Classification (Predicted):

    • Skin Irritation (Category 2)[11]

    • Serious Eye Irritation (Category 2)[11]

    • Specific Target Organ Toxicity – Single Exposure (Respiratory tract irritation) (Category 3)[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile gloves and a lab coat. Ensure full skin coverage.

    • Respiratory Protection: Handle in a well-ventilated fume hood. If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

  • Spill Cleanup: In case of a spill, wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[13]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed. Recommended long-term storage is at 2-4 °C.[1][11]

Conclusion and Future Perspectives

N-Cyclopropyl-2-fluorobenzenesulfonamide stands as a valuable and strategically designed scaffold for modern medicinal chemistry. Its straightforward synthesis, favorable physicochemical properties, and established role as a precursor to potent MST1 kinase inhibitors underscore its importance. The insights provided in this guide—from synthetic protocols and mechanistic rationale to biological applications and safety—are intended to empower researchers to effectively utilize this scaffold.

Future work will likely involve further exploring the structure-activity relationship of its derivatives. The introduction of additional substituents, such as the bromo group in the originally queried "5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide," represents a logical next step to modulate potency, selectivity, and pharmacokinetic properties. By systematically modifying the core structure, researchers can continue to fine-tune the activity of these compounds, potentially leading to the development of novel therapeutics for a range of challenging diseases.

References

  • CN103435523A - Preparation method for (1R, 2S)
  • PubChem. (n.d.). 5-acetyl-N-cyclopropyl-2-fluorobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Fallah, F., et al. (2015). Towards the Development of a Potent and Selective Organoruthenium Mammalian Sterile 20 Kinase Inhibitor. PLoS One, 10(9), e0137734. (URL: [Link])

  • Singh, U. P., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9531-9565. (URL: [Link])

  • PubChem. (n.d.). N-cyclopropyl-N-[1-(5-fluoro-2-methylsulfonylbenzoyl)piperidin-4-yl]-3-(trifluoromethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Tyre, A. S., et al. (2022). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. The Journal of Organic Chemistry, 87(17), 11657-11666. (URL: [Link])

  • Goryachkovskaya, T. N., et al. (2025). XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells. International Journal of Molecular Sciences, 26(1), 123. (URL: [Link])

  • Request PDF. (n.d.). N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. Retrieved from [Link]

  • Praskova, M., et al. (2004). Regulation of the MST1 kinase by autophosphorylation, by the growth inhibitory proteins, RASSF1 and NORE1, and by Ras. The Biochemical Journal, 381(Pt 2), 453–462. (URL: [Link])

  • Watterson, S. H., et al. (2011). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1][14][15]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 54(23), 8151-8171. (URL: [Link])

  • Si, Y., et al. (2022). Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 65(1), 445-462. (URL: [Link])

  • Kumar, S., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. (URL: [Link])

  • PubChem. (n.d.). N-Fluorobenzenesulfonimide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

solubility of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide in DMSO

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in drug discovery and development.[1][2][3] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable vehicle for compound storage, high-throughput screening (HTS), and various in vitro and in vivo assays.[3][4][5] Accurate determination of a compound's solubility in DMSO is a cornerstone of early-stage drug development for several key reasons:

  • Stock Solution Integrity: The maximum achievable concentration of a compound in DMSO dictates the upper limit for creating high-concentration stock solutions. This is crucial for serial dilutions and ensuring accurate final assay concentrations.

  • Assay Reliability: Undissolved compound can lead to inaccurate and irreproducible results in biological assays.[6] It can also cause physical interference with automated liquid handling systems and detection instrumentation.

  • Data Interpretation: Understanding the solubility limit prevents misinterpretation of bioactivity data, where a plateau in activity might be erroneously attributed to a biological effect rather than the compound precipitating out of solution.

  • Resource Management: Assessing DMSO solubility early can prevent the costly and time-consuming process of advancing compounds that will ultimately fail due to poor solubility characteristics.[6]

This guide will use this compound as a case study to illustrate the process of solubility determination.

Physicochemical Properties of this compound

A comprehensive understanding of the target molecule's properties is essential for interpreting its solubility behavior. While experimental data is limited, we can infer certain characteristics from its structure, which features a sulfonamide group, a brominated and fluorinated phenyl ring, and a cyclopropyl moiety. These groups contribute to its polarity, hydrogen bonding potential, and overall molecular size, all of which influence its interaction with DMSO.

PropertyValue (Predicted/Inferred)Source
Molecular FormulaC₉H₉BrFNO₂SInferred from name
Molecular WeightApprox. 309.14 g/mol Calculated
Key Functional GroupsBenzenesulfonamide, Bromo, Fluoro, CyclopropylStructural Analysis

Theoretical Framework: Understanding Solubility in DMSO

The dissolution of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. DMSO's effectiveness as a solvent stems from its highly polar sulfoxide group and its aprotic nature.[1][3]

It is crucial to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[7][8][9] This is a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.

  • Kinetic Solubility: This is a measure of the concentration of a compound that can be rapidly dissolved from a high-concentration DMSO stock solution when diluted into an aqueous buffer.[10] It is a non-equilibrium measurement and often results in a supersaturated solution that may precipitate over time.[7][8]

For the purpose of preparing stable stock solutions, understanding the thermodynamic solubility in neat DMSO is paramount.

Experimental Determination of Thermodynamic Solubility in DMSO

The following section details a robust, step-by-step protocol for determining the thermodynamic solubility of this compound in DMSO. This method is based on the principle of creating a supersaturated solution and allowing it to equilibrate, after which the concentration of the dissolved compound in the supernatant is quantified.

Materials and Equipment
  • This compound (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Calibrated micropipettes

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • 2 mL microcentrifuge tubes

  • Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

Experimental Workflow

The overall workflow for determining thermodynamic solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex to Mix add_dmso->vortex incubate Incubate (e.g., 24h) with Shaking vortex->incubate centrifuge Centrifuge to Pellet Undissolved Solid incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter Supernatant (Optional but Recommended) supernatant->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Concentration hplc->calculate

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Protocol
  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.[11]

    • Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.[11] Visually inspect for the presence of undissolved solid. If all the compound dissolves, add a small, pre-weighed additional amount of the compound and vortex again. Repeat until a persistent solid precipitate is observed, ensuring a supersaturated system.

  • Equilibration:

    • Place the tube in a thermostatic shaker and incubate at a constant temperature (e.g., 25 °C) for 24-48 hours.[11] The extended incubation with agitation is critical to ensure that the solution reaches thermodynamic equilibrium.

  • Separation of Saturated Solution from Excess Solid:

    • Centrifuge the tube at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet. For enhanced accuracy, it is advisable to filter the supernatant through a 0.22 µm DMSO-compatible syringe filter to remove any remaining microscopic particles.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of the compound in DMSO with known concentrations.

    • Accurately dilute a small aliquot of the saturated supernatant with DMSO to a concentration that falls within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original, undiluted supernatant. This value represents the thermodynamic solubility.

Data Presentation and Interpretation

The final solubility data for this compound should be reported in standard units.

ParameterValue
Temperature (°C)[e.g., 25]
Solubility (mg/mL)[Calculated Value]
Solubility (mM)[Calculated Value]

Causality and Self-Validation in the Protocol

  • Why a Supersaturated Solution? Starting with a supersaturated solution and allowing it to equilibrate ensures that the final concentration is the true thermodynamic solubility, as excess solid is present for both dissolution and precipitation to occur until equilibrium is reached.

  • Importance of Equilibration Time: A sufficient incubation period (24-48 hours) is necessary to overcome any kinetic barriers to dissolution or precipitation, ensuring a true equilibrium is achieved.[11]

  • Centrifugation and Filtration: These steps are critical for the complete removal of any undissolved solid, which would otherwise lead to an overestimation of the solubility.

  • HPLC Quantification: Using a validated HPLC method with a calibration curve provides a highly accurate and precise measurement of the compound's concentration, ensuring the trustworthiness of the final solubility value.

Conclusion

Determining the DMSO solubility of novel compounds like this compound is a fundamental step in the drug discovery pipeline. By following the detailed protocol outlined in this guide, researchers can obtain reliable and accurate thermodynamic solubility data. This information is essential for the preparation of stable stock solutions, the design of robust screening assays, and the confident progression of promising drug candidates. The principles and methodologies described herein are broadly applicable to a wide range of small molecules and provide a solid foundation for rigorous physicochemical characterization.

References

  • National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Varnek, A., et al. (2017). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 22(8), 1277. Retrieved from [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved from [Link]

  • ResearchGate. (n.d.). DMSO solubility and bioscreening. Retrieved from [Link]

  • Khan Academy. (2018). Kinetics vs. Thermodynamics. YouTube. Retrieved from [Link]

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An In-depth Technical Guide to 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide, a halogenated N-cyclopropylbenzenesulfonamide with significant potential as a versatile building block in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a detailed synthetic pathway with mechanistic insights, and its prospective applications in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The naming convention follows the prioritization of the benzenesulfonamide parent structure, with the substituents on the benzene ring and the nitrogen atom of the sulfonamide group named and numbered accordingly.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted)4-bromo-N-cyclopropyl-3-fluorobenzenesulfonamide[1]5-bromo-N-cyclopropyl-2-methoxybenzamide[2]
CAS Number Not available1055995-84-01326757-75-8
Molecular Formula C₉H₉BrFNO₂SC₉H₉BrFNO₂SC₁₁H₁₂BrNO₂
Molecular Weight 294.14 g/mol 294.14 g/mol 270.12 g/mol
Appearance Predicted to be a white to off-white solidInformation not availableInformation not available
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and methanolInformation not availableInformation not available

The presence of the fluorine atom is expected to lower the pKa of the sulfonamide N-H proton, potentially influencing its hydrogen bonding capabilities and pharmacokinetic profile. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries.

Synthetic Workflow A 2-Fluoroaniline B 5-Bromo-2-fluoroaniline A->B Bromination C 5-Bromo-2-fluorobenzenediazonium chloride B->C Diazotization D 5-Bromo-2-fluorobenzenesulfonyl chloride C->D Sulfonylchlorination F This compound D->F Amination E Cyclopropylamine E->F

Caption: Synthetic workflow for this compound.

Synthesis of 5-bromo-2-fluorobenzenesulfonyl chloride

The synthesis of the sulfonyl chloride intermediate can be accomplished starting from 2-fluoroaniline.

Step 1: Bromination of 2-fluoroaniline

2-Fluoroaniline is first brominated to introduce the bromine atom at the 5-position. This is a standard electrophilic aromatic substitution reaction.

Step 2: Diazotization of 5-bromo-2-fluoroaniline

The resulting 5-bromo-2-fluoroaniline is then converted to its corresponding diazonium salt through diazotization with sodium nitrite in the presence of a strong acid, such as hydrochloric acid.

Step 3: Sulfonylchlorination

The diazonium salt is subsequently reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 5-bromo-2-fluorobenzenesulfonyl chloride. This reaction is a variation of the Sandmeyer reaction. A patent for the synthesis of the related 2-bromo-5-fluorobenzotrifluoride describes a similar diazotization and bromination sequence.[3]

Synthesis of this compound

The final step involves the reaction of 5-bromo-2-fluorobenzenesulfonyl chloride with cyclopropylamine. This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq.), to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Addition of Amine: Slowly add cyclopropylamine (1.1 eq.) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs present in this compound make it a highly attractive scaffold for medicinal chemistry and drug discovery.

  • Sulfonamide Core: The sulfonamide group is a well-established pharmacophore found in a wide range of clinically used drugs, including antibiotics, diuretics, and anticonvulsants. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

  • Cyclopropyl Group: The incorporation of a cyclopropyl group can confer several advantageous properties to a drug candidate. It can increase metabolic stability by shielding adjacent positions from enzymatic degradation and can also enhance potency by constraining the conformation of the molecule to better fit a target's binding site.

  • Fluorine and Bromine Substituents: The fluorine atom can modulate the electronic properties of the benzene ring and improve the compound's pharmacokinetic profile by blocking sites of metabolism. The bromine atom serves as a valuable synthetic handle for introducing further diversity into the molecule through reactions like Suzuki or Stille cross-coupling, allowing for the exploration of structure-activity relationships.

While there are no specific patents or research articles that explicitly mention the biological activity of this compound, numerous patents describe the use of structurally similar substituted benzenesulfonamide derivatives in the development of therapeutic agents for a variety of diseases.[4][5][6] This suggests that this compound is a promising starting point for the design and synthesis of novel drug candidates.

Conclusion

This compound is a synthetically accessible and highly functionalized building block with significant potential in medicinal chemistry. Its unique combination of a sulfonamide core, a cyclopropyl moiety, and strategically placed halogen atoms provides a versatile platform for the development of new therapeutic agents. The synthetic route outlined in this guide offers a practical approach for its preparation, enabling its use in drug discovery programs targeting a wide range of diseases. Further investigation into the biological activities of derivatives of this compound is warranted.

References

  • PubChem. (2026, January 3). 5-amino-2-bromo-N-cyclopropyl-N-propylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Google Patents. (n.d.). WO2021099842A1 - Pentafluorobenzenesulfonamide derivatives and uses thereof.
  • Google Patents. (n.d.). US7148365B2 - Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles.
  • PubChem. (n.d.). Pharmaceutical compositions - Patent US-11564886-B2. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

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An In-depth Technical Guide to 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enigmatic Profile of a Modern Scaffold

In the landscape of contemporary drug discovery, certain molecular scaffolds emerge not with a thunderous announcement of a blockbuster drug, but with the quiet promise of untapped potential. 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide is one such entity. While its specific discovery and detailed developmental history remain sparsely documented in mainstream scientific literature, its constituent parts—a halogenated benzenesulfonamide core and a cyclopropyl amine—are hallmarks of modern medicinal chemistry. This guide, therefore, ventures into a comprehensive analysis of this compound, built upon the foundational principles of organic synthesis and medicinal chemistry. We will explore its likely synthetic pathways, the rationale behind its architectural design, and its potential as a therapeutic agent, particularly in the realm of antimicrobial research. This document serves as a technical resource for researchers and drug development professionals, offering a structured understanding of a molecule that sits at the intersection of several key pharmacological motifs.

Molecular Architecture and Physicochemical Properties

This compound is a sulfonamide derivative characterized by a strategic arrangement of functional groups that are known to influence a molecule's pharmacokinetic and pharmacodynamic properties.

PropertyValueSource
CAS Number 1704121-60-7BenchChem
Molecular Formula C₉H₉BrFNO₂SBenchChem
Molecular Weight 294.14 g/mol Aromsyn Co.
Appearance Likely a crystalline solid
Purity >98% (as commercially available)Aromsyn Co.
Predicted Application Antibacterial/antifungal researchBenchChem

The molecule's structure is defined by a benzene ring substituted with a bromine atom, a fluorine atom, and a sulfonamide group, which in turn is N-substituted with a cyclopropyl ring. Each of these components plays a crucial role in the molecule's overall profile.

Diagram: Molecular Structure of this compound

Caption: Chemical structure of this compound.

The Strategic Importance of the Structural Motifs in Drug Design

The combination of a sulfonamide, a cyclopropyl group, and specific halogen substitutions is a deliberate design choice aimed at optimizing the drug-like properties of the molecule.

  • The Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore, present in a wide array of drugs, including antibacterials, diuretics, and anticonvulsants.[1] It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

  • The Cyclopropyl Ring: The inclusion of a cyclopropyl group has become increasingly popular in modern drug design.[2] This small, rigid ring system offers several advantages:

    • Metabolic Stability: It can block sites of metabolism, increasing the molecule's half-life.[2]

    • Potency and Selectivity: The conformational constraint imposed by the cyclopropyl ring can lead to more favorable binding to target proteins, enhancing potency and selectivity.[2]

    • Improved Physicochemical Properties: It can fine-tune properties like solubility and membrane permeability.[2]

  • Halogenation (Bromine and Fluorine): The presence and position of halogen atoms are critical for modulating a molecule's electronic and pharmacokinetic properties.

    • Fluorine: The 2-fluoro substituent can influence the acidity of the sulfonamide N-H, alter the molecule's conformation, and block metabolic degradation.[3][4] Its high electronegativity can also lead to beneficial interactions with target proteins.[4]

    • Bromine: The 5-bromo substituent serves as a useful synthetic handle for further chemical modifications through cross-coupling reactions.[5] It also increases lipophilicity, which can impact cell permeability and binding to hydrophobic pockets in target proteins.

Postulated Synthesis Pathway

Diagram: Proposed Synthetic Workflow

cluster_0 Step 1: Synthesis of 2-fluoro-5-bromobenzenesulfonyl chloride cluster_1 Step 2: Sulfonamide Formation A 2-fluoro-5-bromoaniline B Diazotization A->B C Sulfonyl chloride formation B->C D 2-fluoro-5-bromobenzenesulfonyl chloride C->D E 2-fluoro-5-bromobenzenesulfonyl chloride G Reaction with base E->G F Cyclopropylamine F->G H This compound G->H

Caption: A two-step proposed synthesis of the target compound.

Step-by-Step Experimental Protocol (Inferred)

Step 1: Synthesis of 2-fluoro-5-bromobenzenesulfonyl chloride

This key intermediate is likely synthesized from the corresponding aniline via a Sandmeyer-type reaction.

  • Diazotization: 2-fluoro-5-bromoaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

  • Sulfonyl Chloride Formation: The cold diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. This results in the formation of 2-fluoro-5-bromobenzenesulfonyl chloride.

  • Workup and Purification: The reaction mixture is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Step 2: Synthesis of this compound

This step involves the reaction of the sulfonyl chloride with cyclopropylamine.

  • Reaction Setup: 2-fluoro-5-bromobenzenesulfonyl chloride is dissolved in an aprotic solvent such as dichloromethane or tetrahydrofuran. The solution is cooled in an ice bath.

  • Amine Addition: Cyclopropylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) are added dropwise to the cooled solution. The base is necessary to neutralize the hydrochloric acid generated during the reaction.[6]

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: The reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential utility in several areas of drug discovery, with a particular emphasis on antimicrobial agents as suggested by available data.[7]

Antibacterial and Antifungal Research

The sulfonamide moiety is a classic antibacterial pharmacophore. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The unique substitution pattern of this compound could lead to novel interactions with the active site of DHPS, potentially overcoming resistance mechanisms observed with older sulfonamides. The lipophilicity imparted by the bromo and cyclopropyl groups may also enhance penetration through the bacterial cell wall.

Kinase Inhibition

The benzenesulfonamide scaffold is also found in a number of kinase inhibitors. The specific substitution pattern could be explored for its potential to target various kinases involved in cancer and inflammatory diseases. The bromine atom provides a convenient point for further derivatization to explore structure-activity relationships (SAR).

Conclusion and Future Directions

This compound stands as a molecule of significant interest for medicinal chemists and drug discovery professionals. While its own history is yet to be fully written, the chemical principles embedded in its structure are well-established and point towards a promising future. The inferred synthetic pathway is robust and allows for the generation of this and related compounds for biological screening. The key takeaways are:

  • Synthetically Accessible: The compound can be readily synthesized through established chemical transformations.

  • Pharmacologically Relevant Motifs: It combines several structural features known to impart favorable drug-like properties.

  • Promising Therapeutic Potential: Its most immediate application for investigation lies in the development of novel antibacterial and antifungal agents.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity against a panel of bacterial, fungal, and kinase targets. The exploration of its SAR through modification at the bromine position will be a critical step in optimizing its therapeutic potential. This in-depth guide provides the foundational knowledge for researchers to embark on the exciting journey of unlocking the full potential of this compound.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33.
  • Peters, U., & Togni, A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712–8756.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Ugwu, D. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • Ismail, M. M. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.

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Methodological & Application

Characterizing 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide: A Guide to In Vitro Efficacy and Target Engagement as a Putative BRAF Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Novel BRAF Inhibitors

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular communication, governing fundamental processes such as proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a frequent driver of oncogenesis, with mutations in the BRAF gene being particularly prevalent in a variety of cancers, including melanoma, colorectal cancer, and thyroid cancer.[2][3] The most common of these is the V600E mutation, which leads to constitutive activation of the BRAF kinase, incessant downstream signaling, and uncontrolled cell growth.[2][4]

The development of specific inhibitors targeting the BRAF V600E mutant, such as vemurafenib, has revolutionized the treatment landscape for these malignancies.[5][6] However, the emergence of resistance remains a significant clinical challenge. This necessitates a continuous search for novel chemical entities with the potential to overcome existing resistance mechanisms or offer improved therapeutic profiles. The compound 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide, with its sulfonamide core—a moiety present in several known kinase inhibitors—presents a compelling candidate for investigation as a potential BRAF inhibitor.

This comprehensive guide details a strategic in vitro approach to thoroughly characterize the biological activity of this compound. We will outline a tiered series of assays, beginning with direct biochemical assessments of BRAF kinase inhibition and binding, followed by cell-based assays to confirm target engagement and downstream pathway modulation in a physiologically relevant context. This structured workflow is designed to provide a robust preclinical data package to evaluate the compound's potential as a therapeutic agent.

Section 1: Foundational Biochemical Assays for Direct Target Interaction

The initial step in characterizing a putative kinase inhibitor is to ascertain its direct interaction with the purified target enzyme. This is crucial for confirming the mechanism of action and determining intrinsic potency. We will describe two orthogonal biochemical assays: a kinase activity assay to measure the functional inhibition of BRAF V600E and a binding assay to quantify the affinity of the compound for the kinase.

In Vitro BRAF V600E Kinase Activity Assay

This assay directly measures the ability of this compound to inhibit the phosphorylation of a substrate by the BRAF V600E enzyme. A common and robust method utilizes a luminescence-based readout, where the amount of ATP consumed during the kinase reaction is quantified. A decrease in ATP consumption correlates with inhibition of the kinase.

Protocol 1: Luminescence-Based BRAF V600E Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the BRAF V600E kinase.

Materials:

  • Recombinant human BRAF V600E enzyme

  • B-Raf substrate (e.g., inactive MEK1)[4]

  • ATP[4]

  • Kinase Assay Buffer[4]

  • Kinase-Glo® MAX Luminescence Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

  • Reference BRAF inhibitor (e.g., Vemurafenib, PLX4720)[7]

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions. Prepare a similar dilution series for the reference inhibitor.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or reference inhibitor to the wells of the microplate. Include "no compound" (DMSO only) controls for maximum kinase activity and "no enzyme" controls for background signal.

    • Prepare a master mix containing the kinase assay buffer, ATP, and the B-Raf substrate.[8]

    • Add 20 µL of the master mix to each well.[8]

    • Initiate the kinase reaction by adding 25 µL of diluted BRAF V600E enzyme to each well (except the "no enzyme" controls).

  • Incubation: Incubate the plate at 30°C for 45 minutes.[8]

  • Signal Detection:

    • Equilibrate the Kinase-Glo® MAX reagent to room temperature.

    • Add 50 µL of the Kinase-Glo® MAX reagent to each well to stop the kinase reaction and generate a luminescent signal.[8]

    • Incubate the plate at room temperature for 15 minutes, protected from light.[8]

  • Data Acquisition: Read the luminescence on a microplate reader.

Data Analysis: The luminescent signal is inversely proportional to kinase activity. The data should be normalized to the controls and the IC50 value calculated using a sigmoidal dose-response curve fit.

Parameter Vemurafenib (Reference) This compound
Biochemical IC50 (BRAF V600E) ~13-31 nMTo be determined
Biochemical IC50 (Wild-Type BRAF) ~100-160 nMTo be determined
TR-FRET-Based BRAF Binding Assay

To complement the activity assay, a binding assay provides a direct measure of the compound's affinity for the BRAF V600E protein. The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method that is highly sensitive and amenable to high-throughput screening.[9][10][11]

Protocol 2: LanthaScreen™ Eu BRAF Kinase Binding Assay

Objective: To determine the affinity (IC50) of this compound for BRAF V600E.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound. This displacement leads to a decrease in the FRET signal between a europium-labeled anti-tag antibody bound to the kinase and the fluorescent tracer.[9]

Materials:

  • GST- or His-tagged recombinant BRAF V600E

  • LanthaScreen™ Eu-anti-GST or Eu-anti-His Antibody

  • Kinase Tracer (Alexa Fluor™ 647-labeled)

  • TR-FRET compatible microplates (e.g., black, low-volume 384-well)

  • TR-FRET enabled plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and a reference inhibitor in the appropriate assay buffer.

  • Reaction Assembly:

    • Add 5 µL of the diluted test compound or control to the microplate wells.

    • Prepare a mixture of the BRAF V600E kinase and the Eu-labeled antibody. Add 5 µL of this mixture to each well.

    • Add 5 µL of the kinase tracer to each well.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The IC50 value is determined by plotting the TR-FRET ratio against the compound concentration and fitting the data to a sigmoidal dose-response model.

Section 2: Cellular Assays for Target Engagement and Pathway Inhibition

While biochemical assays are essential for determining direct target interaction, cell-based assays are critical for confirming that a compound can penetrate the cell membrane, engage its target in a complex cellular environment, and exert the desired downstream biological effect.

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ Target Engagement assay is a powerful tool for quantifying compound binding to a specific protein target in living cells.[12][13] This assay provides a direct measure of target occupancy and can be used to determine the intracellular potency of this compound.

Protocol 3: NanoBRET™ BRAF V600E Target Engagement Assay

Objective: To quantify the binding of this compound to BRAF V600E in live cells.

Principle: The assay utilizes a NanoLuc® luciferase-tagged BRAF V600E protein as the energy donor and a cell-permeable fluorescent tracer that binds to the kinase as the energy acceptor. Compound binding to the tagged kinase displaces the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[12]

Materials:

  • HEK293 cells[12]

  • Plasmid encoding NanoLuc®-BRAF V600E fusion protein

  • Transfection reagent

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM® I Reduced Serum Medium

  • White, tissue culture-treated 96-well or 384-well plates

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-BRAF V600E plasmid and seed them into the assay plates.

  • Compound Treatment: Prepare a serial dilution of this compound. Add the diluted compound to the cells and incubate.

  • Tracer and Substrate Addition: Add the NanoBRET™ Tracer and the Nano-Glo® Substrate to the wells.

  • Signal Detection: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with the appropriate filters.

Data Analysis: Calculate the NanoBRET™ ratio. The intracellular IC50 is determined by plotting the BRET ratio against the compound concentration.

Downstream Pathway Inhibition: Phospho-ERK Assay

BRAF is an upstream kinase that phosphorylates and activates MEK, which in turn phosphorylates and activates ERK.[1] Therefore, a key functional readout for a BRAF inhibitor is the reduction of phosphorylated ERK (p-ERK) levels in cells with a constitutively active BRAF V600E mutation.

Protocol 4: In-Cell Western™ Assay for Phospho-ERK

Objective: To measure the inhibition of ERK phosphorylation in BRAF V600E mutant cells treated with this compound.

Materials:

  • BRAF V600E mutant cell line (e.g., A375 melanoma, Colo205 colorectal cancer)[7][14]

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total ERK1/2

  • Secondary antibodies: IRDye®-labeled anti-rabbit and anti-mouse antibodies

  • Blocking buffer

  • Permeabilization buffer

  • Tissue culture-treated 96-well plates

  • Infrared imaging system

Procedure:

  • Cell Culture and Treatment: Seed A375 or Colo205 cells into 96-well plates and allow them to adhere. Treat the cells with a serial dilution of this compound or a reference inhibitor for a specified time (e.g., 2 hours).[15]

  • Cell Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with a detergent-based buffer.

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with the primary antibody cocktail (anti-p-ERK and anti-total ERK).

    • Wash and incubate with the secondary antibody cocktail.

  • Image Acquisition: Scan the plate using an infrared imaging system to detect the signals from both the phospho- and total ERK antibodies.

Data Analysis: Quantify the fluorescence intensity for both p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to account for variations in cell number. The cellular IC50 is determined from the dose-response curve of normalized p-ERK levels.

Parameter Vemurafenib (Reference) GDC-0879 (Reference) This compound
Cellular p-ERK IC50 (A375 cells) ~14-46 nM (as PLX4720)[7]~63 nM[16]To be determined
Cellular p-ERK IC50 (Colo205 cells) ~14-46 nM (as PLX4720)[7]~29 nM[14]To be determined

Visualizing the Experimental Approach

To provide a clear overview of the proposed in vitro characterization cascade, the following diagrams illustrate the key workflows.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays biochem_start Purified BRAF V600E Enzyme kinase_assay Kinase Activity Assay (Luminescence) biochem_start->kinase_assay binding_assay Binding Assay (TR-FRET) biochem_start->binding_assay biochem_ic50 Biochemical IC50 kinase_assay->biochem_ic50 binding_assay->biochem_ic50 cellular_ic50 Cellular IC50 biochem_ic50->cellular_ic50 Informs Cellular Concentration Range cell_start BRAF V600E Mutant Cells (e.g., A375) target_engagement Target Engagement (NanoBRET™) cell_start->target_engagement pathway_inhibition Pathway Inhibition (p-ERK Assay) cell_start->pathway_inhibition target_engagement->cellular_ic50 pathway_inhibition->cellular_ic50

Figure 1: Integrated workflow for the in vitro characterization of a putative BRAF inhibitor.

mapk_pathway RAS RAS (Activated by upstream signals) BRAF BRAF V600E (Constitutively Active) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor 5-bromo-N-cyclopropyl- 2-fluorobenzenesulfonamide Inhibitor->BRAF Inhibits

Figure 2: The MAPK signaling cascade initiated by BRAF V600E and the point of inhibition.

Conclusion and Future Directions

This application note provides a comprehensive and technically grounded framework for the initial in vitro evaluation of this compound as a potential BRAF V600E inhibitor. By systematically employing a combination of biochemical and cell-based assays, researchers can robustly determine the compound's potency, selectivity, and mechanism of action.

The data generated from these protocols will be instrumental in making informed decisions about the continued development of this compound. Positive results, such as potent and selective inhibition of BRAF V600E in both biochemical and cellular assays, would warrant further investigation, including selectivity profiling against a broader panel of kinases, evaluation in BRAF inhibitor-resistant cell lines, and ultimately, in vivo efficacy studies in relevant cancer models. This structured approach ensures a thorough and efficient characterization of novel chemical entities in the ongoing effort to combat BRAF-mutant cancers.

References

  • BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Retrieved from [Link]

  • Ge, C., et al. (2024). The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. Cancer Gene Therapy.
  • Stadler, C., et al. (2006). BRAFV600E mutations in malignant melanoma are associated with increased expressions of BAALC.
  • Hirata, E., et al. (2015). Intravital Imaging Reveals How BRAF Inhibition Generates Drug-Tolerant Microenvironments with High Integrin β1/FAK Signaling. Cancer Cell.
  • Reaction Biology. (n.d.). BRAF (V600E) NanoBRET Kinase Assay. Retrieved from [Link]

  • Vitiello, P. P., et al. (2021). Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma. Cancers.
  • Vecchione, L., et al. (2016). BRAF V600E mutation in metastatic colorectal cancer: Methods of detection and correlation with clinical and pathologic features.
  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity.
  • Wang, Y., et al. (2021). Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. Oncogene.
  • Haling, J. R., et al. (2009).
  • BMG LABTECH. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Alessi, D. R., et al. (1994). Activation of MEK family kinases requires phosphorylation of two conserved Ser/Thr residues. The EMBO Journal.
  • B-Raf(V600E) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • GenomeMe. (n.d.). BRAF V600E Antibody. Retrieved from [Link]

  • Lee, J. T., et al. (2016). Paradoxical activation of MEK/ERK signaling induced by B-Raf inhibition enhances DR5 expression and DR5 activation-induced apoptosis in Ras-mutant cancer cells. Oncotarget.
  • BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit Datasheet. Retrieved from [Link]

  • Reaction Biology. (n.d.). MEK Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • Corcoran, R. B., et al. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Cancer Discovery.
  • Das Thakur, M., et al. (2014). Beneficial Effects of RAF Inhibitor in Mutant BRAF Splice Variant–Expressing Melanoma. Molecular Cancer Research.
  • My Cancer Genome. (n.d.). BRAF V600E. Retrieved from [Link]

  • Klink, B., et al. (2021).
  • De Roock, W., et al. (2011).
  • Schayowitz, A., et al. (2012). A panel of four melanoma cell lines was exposed to PLX-4720 using the...
  • Gschaider, A., et al. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. EMBO Molecular Medicine.
  • Promega Corporation. (2022, October 18). What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. Retrieved from [Link]

  • Burack, W. R., & Sturgill, T. W. (1997). The Activating Dual Phosphorylation of MAPK by MEK Is Nonprocessive. Biochemistry.
  • The Chemical Probes Portal. (n.d.). GDC-0879. Retrieved from [Link]

  • Amoy Diagnostics Co., Ltd. (n.d.). AmoyDxTM BRAF V600E Mutation Detection Kit. Retrieved from [Link]

  • Flaherty, K. T., et al. (2012).
  • Bery, A., et al. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.

Sources

Application Note: Characterizing a Novel Sulfonamide in Cell-Based Assays: A Workflow Using 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfonamide Scaffold and a Path to Target Discovery

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of FDA-approved drugs targeting conditions from bacterial infections to cancer.[1][2][3][4] Its versatility and synthetic tractability make it a privileged scaffold in drug discovery.[1][3][4] This document addresses a common challenge for researchers: how to approach the cellular characterization of a novel, unannotated compound. We will use 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide (hereafter referred to as "Compound S") as a working example.

While Compound S itself lacks extensive characterization in peer-reviewed literature, its core benzenesulfonamide structure is a known feature in a class of epigenetic modulators called Histone Deacetylase (HDAC) inhibitors.[3][4][5] HDACs are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, playing a critical role in chromatin compaction and gene expression regulation.[5][6] Dysregulation of HDAC activity is implicated in numerous cancers and other diseases, making them a key therapeutic target.[6][7][8]

This guide provides a logical, step-by-step workflow to test the hypothesis that a novel sulfonamide, such as Compound S, functions as an HDAC inhibitor. The protocols herein are designed to be self-validating, moving from direct biochemical engagement to cellular target modulation and, finally, to phenotypic outcomes.

Mechanism of Action Hypothesis: HDAC Inhibition

HDAC inhibitors typically function by chelating the zinc ion within the enzyme's catalytic pocket, blocking substrate access.[5] The resulting accumulation of acetylated histones leads to a more open chromatin structure, altering gene transcription.[6] This can trigger various cellular responses, including cell cycle arrest, differentiation, and apoptosis, which are particularly potent in transformed cells.[7][8]

Our experimental workflow is designed to systematically validate this proposed mechanism for Compound S.

HDAC_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects Compound_S Compound S (Putative HDACi) HDAC HDAC Enzyme Compound_S->HDAC Inhibits Histone Histone Protein (Acetylated Lysine) HDAC->Histone Deacetylates Deacetylated_Histone Deacetylated Histone Histone->Deacetylated_Histone Chromatin Chromatin Relaxation Histone->Chromatin Accumulation Leads To Gene_Expression Altered Gene Expression (e.g., p21↑) Chromatin->Gene_Expression Phenotype Cell Cycle Arrest Apoptosis Gene_Expression->Phenotype

Caption: Hypothesized mechanism of Compound S as an HDAC inhibitor.

Essential Preliminary Step: Compound Handling & Solubilization

Accurate and reproducible results begin with proper compound management. Most novel organic molecules exhibit poor aqueous solubility and require a solvent like Dimethyl Sulfoxide (DMSO).

Protocol 3.1: Preparation of a Concentrated Stock Solution

  • Objective: To create a high-concentration, stable stock of Compound S for serial dilutions.

  • Materials: Compound S (solid), high-purity DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Carefully weigh the desired amount of Compound S.

    • Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[9]

    • Store aliquots at -20°C or -80°C for long-term stability.

Table 1: Key Considerations for DMSO in Cell-Based Assays

ParameterRecommendation & RationaleSource
Final DMSO Concentration < 0.5% (v/v) in final culture medium. Higher concentrations can be cytotoxic and interfere with assay readouts.[10][11][12]
Vehicle Control Essential. All experiments must include a "vehicle-only" control group treated with the same final concentration of DMSO as the highest compound dose. This isolates the effect of the compound from the effect of the solvent.[10]
Serial Dilutions Prepare intermediate dilutions from the main stock in 100% DMSO before the final dilution into aqueous culture medium. This stepwise process prevents compound precipitation.[10][12]

Workflow Stage 1: Biochemical Target Engagement

The first step is to determine if Compound S directly interacts with and inhibits HDAC enzyme activity in a cell-free system. This confirms the primary hypothesis before moving to more complex cellular models.

Protocol 4.1: In Vitro Fluorometric HDAC Activity Assay This protocol is adapted from commercially available kits that measure the deacetylation of a fluorogenic substrate.[13][14]

  • Objective: To quantify the inhibitory effect of Compound S on purified HDAC enzymes and determine its IC50 (half-maximal inhibitory concentration).

  • Principle: An acetylated peptide substrate is coupled to a fluorescent molecule. When the substrate is deacetylated by an active HDAC enzyme, a developer solution can cleave the deacetylated substrate, releasing the fluorophore and generating a signal proportional to HDAC activity.

  • Materials: Purified recombinant HDAC enzyme (e.g., HDAC1), fluorogenic HDAC substrate, developer solution, assay buffer, Compound S dilution series, known HDAC inhibitor (e.g., Trichostatin A) as a positive control, 384-well black microplate.

  • Procedure:

    • Prepare a serial dilution of Compound S in assay buffer (e.g., 10-point, 3-fold dilution starting from 100 µM).

    • In a 384-well plate, add the diluted Compound S, the positive control inhibitor, and vehicle control (assay buffer with DMSO).

    • Add the purified HDAC enzyme to each well and incubate briefly at 30°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 30°C for 30-60 minutes.

    • Stop the reaction and generate the signal by adding the developer solution.

    • Incubate at room temperature for 10-15 minutes.

    • Measure fluorescence using a plate reader (e.g., Excitation: 350-360 nm, Emission: 450-465 nm).

  • Data Analysis:

    • Subtract background fluorescence (wells with no enzyme).

    • Normalize the data: Set the vehicle control as 100% activity and a no-enzyme or potent inhibitor control as 0% activity.

    • Plot the normalized activity versus the log of Compound S concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Assay_Workflow_1 cluster_0 Plate Setup cluster_1 Reaction & Readout A 1. Add Compound S (Dilution Series) B 2. Add Purified HDAC Enzyme A->B C 3. Add Fluorogenic Substrate B->C D 4. Incubate (30-60 min) C->D E 5. Add Developer & Read Fluorescence D->E

Caption: Workflow for the in vitro HDAC activity assay.

Workflow Stage 2: Cellular Target Modulation

Once direct enzyme inhibition is confirmed, the next critical step is to verify that Compound S can enter cells and inhibit HDACs in their native environment. The most direct readout for this is an increase in histone acetylation.

Protocol 5.1: Cell-Based Histone Acetylation Assay (ELISA-based) This protocol provides a quantitative, high-throughput method to measure changes in histone acetylation within cells.[15]

  • Objective: To determine if treatment with Compound S leads to a dose-dependent increase in acetylated histones in a cellular context.

  • Principle: Cells are cultured in a microplate, treated with the compound, and then lysed. An ELISA-based assay uses a capture antibody against a specific histone (e.g., Histone H3) and a detection antibody that recognizes its acetylated form. The resulting colorimetric or fluorometric signal is proportional to the level of histone acetylation.

  • Materials: A relevant cancer cell line (e.g., HeLa, HCT116), culture medium, 96-well clear-bottom culture plate, Compound S, Trichostatin A (positive control), lysis buffer, wash buffer, blocking buffer, capture and detection antibodies (e.g., anti-H3 and anti-acetyl-H3), substrate solution. Many of these components are available in commercial kits.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.

    • Treat cells with a serial dilution of Compound S and controls (vehicle, Trichostatin A) for a defined period (e.g., 24 hours).

    • Aspirate the medium, wash cells with PBS, and lyse the cells directly in the wells.

    • Follow the specific ELISA protocol: typically involving blocking, incubation with capture antibody, washing, incubation with detection antibody, washing, addition of substrate, and stopping the reaction.

    • Read the absorbance or fluorescence on a microplate reader.

  • Data Analysis: Normalize the signal to the vehicle control. Plot the fold-change in acetylation versus compound concentration to determine the EC50 (half-maximal effective concentration).

Workflow Stage 3: Phenotypic Consequences

Demonstrating a phenotypic outcome that aligns with the proposed mechanism of action provides the strongest evidence for the compound's utility. For HDAC inhibitors, common effects include reduced cell viability and cell cycle arrest.[7]

Protocol 6.1: Cell Viability / Cytotoxicity Assay This assay determines the effect of Compound S on cell proliferation and health.

  • Objective: To measure the dose-dependent effect of Compound S on the viability of a cancer cell line.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous method that quantifies ATP, an indicator of metabolically active cells.[16][17] The amount of luminescence is directly proportional to the number of viable cells.

  • Materials: Cancer cell line, 96-well opaque-walled plates, Compound S, CellTiter-Glo® Reagent.

  • Procedure:

    • Seed cells into a 96-well opaque plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of Compound S for a prolonged period (e.g., 48-72 hours) to allow for anti-proliferative effects to manifest.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[16]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[16]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data (Vehicle = 100% viability, No cells = 0% viability) and plot against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 6.2: Cell Cycle Analysis by Flow Cytometry This protocol assesses how Compound S affects cell cycle progression. HDAC inhibitors often cause G1 or G2/M arrest.[7]

  • Objective: To determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) after treatment with Compound S.

  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically.[18] The fluorescence intensity of PI-stained cells is therefore proportional to their DNA content, allowing for differentiation of cell cycle phases via flow cytometry.

  • Materials: Cancer cell line, 6-well plates, Compound S, PBS, cold 70% ethanol, RNase A, Propidium Iodide staining solution.

  • Procedure:

    • Seed cells in 6-well plates and treat with vehicle or an effective concentration of Compound S (e.g., the determined GI50) for 24-48 hours.

    • Harvest cells (including any floating cells) and wash with cold PBS.

    • Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping.[19] Fix for at least 30 minutes at 4°C.[20]

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer, measuring the PI fluorescence signal.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control.

Validation_Workflow A Stage 1: Biochemical Assay (In Vitro HDAC Inhibition) B Stage 2: Cellular Assay (Histone Acetylation) A->B Confirms Target Engagement C Stage 3: Phenotypic Assays (Viability & Cell Cycle) B->C Confirms Cellular Mechanism D Conclusion: Compound S is a Biologically Active HDAC Inhibitor C->D Confirms Functional Consequence

Caption: A self-validating workflow for characterizing Compound S.

Summary and Conclusion

References

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]

  • Histone Deacetylase (HDAC) Assay Services. Reaction Biology. [Link]

  • Qiu, T., et al. (2020). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Signal Transduction and Targeted Therapy. [Link]

  • Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. (2017). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Gomha, S. M., et al. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Melesina, J., et al. (2020). Purification and enzymatic assay of class I histone deacetylase enzymes. MethodsX. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. The Francis Crick Institute. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2024). Cureus. [Link]

  • Histone deacetylase inhibitor. Wikipedia. [Link]

  • Chen, M., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports. [Link]

  • Wegener, D., et al. (2003). In vitro assays for the determination of histone deacetylase activity. Analytical Biochemistry. [Link]

  • DMSO usage in cell culture. (2023). LifeTein. [Link]

  • Li, G., & Seto, E. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences. [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. Babraham Institute. [Link]

  • Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). Infection and Drug Resistance. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. [Link]

  • Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023). YouTube. [Link]

  • Grant, S., et al. (2012). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. Molecular and Cellular Pharmacology. [Link]

  • Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

  • BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. University of Iowa. [Link]

  • Mechanism of action of histone deacetylase (HDAC) inhibitor. ResearchGate. [Link]

  • Cellular Acetylation Assay Kit. MBL International. [Link]

  • Hannah, R., Beck, M., & Moravec, R. (2001). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Cell Notes. [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). EC Pharmacology and Toxicology. [Link]

  • Henriksen, S. T., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. (2024). YouTube. [Link]

  • CellTiter Glo® 2.0 Cell Viability Assay. (2021). YouTube. [Link]

  • Sulfoximine N-Functionalization with N-Fluorobenzenesulfonamide. (2024). The Journal of Organic Chemistry. [Link]

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Application Notes and Protocols for 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Benzenesulfonamide Scaffold as a Privileged Structure in Chemical Biology

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry and chemical biology, recognized for its ability to engage a diverse range of biological targets. Its prevalence in clinically approved drugs and as a foundational structure for chemical probes underscores its versatility. Benzenesulfonamide derivatives are known to exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, antioxidant, and potent enzyme inhibitory functions.[1] A notable example is their well-established role as inhibitors of carbonic anhydrases.[2] The specific substitutions on the benzenesulfonamide core dictate the target specificity and potency. The subject of this guide, 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide, is a novel entity with the potential to serve as a highly specific chemical probe. This document will provide a comprehensive overview of its characteristics and detailed protocols for its application in target identification and characterization, with a focus on its hypothesized role as a kinase inhibitor.

Molecular Profile of this compound

The unique structural features of this compound suggest a carefully designed molecule for specific biological interactions:

  • Benzenesulfonamide Core: The foundational scaffold known for its broad bioactivity.

  • Cyclopropyl Group: The incorporation of a cyclopropyl moiety is a common strategy in drug design to enhance metabolic stability and improve affinity for target receptors.[3][4] This rigid group can orient the molecule within a binding pocket, contributing to selectivity.

  • Bromine Atom: The presence of a bromine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Bromination can lead to increased therapeutic activity and affect the molecule's metabolism.[5][6][7][8] It can also form halogen bonds, which are crucial for specific drug-target interactions.[5][8]

  • 2-Fluoro Substitution: The fluorine atom at the ortho position can modulate the pKa of the sulfonamide nitrogen and influence the conformation of the molecule, potentially enhancing its binding affinity and selectivity.

Property Value
Molecular Formula C₉H₉BrFNO₂S
Molecular Weight 294.14 g/mol
Structure (Image of the chemical structure of this compound would be placed here)

Hypothesized Target Class: Serine/Threonine Kinases

While the specific target of this compound is yet to be fully elucidated, structural analogs, particularly N-cyclopropyl-2-fluorobenzenesulfonamide, have been associated with the inhibition of MST1 (Mammalian sterile 20-like kinase 1), a serine/threonine kinase.[9] MST1 is a key regulator of apoptosis, cell proliferation, and immune responses.[10][11] Its dysregulation is implicated in various pathologies, including cancer and autoimmune diseases, making it a compelling therapeutic target.[11]

MST1 Signaling Pathway

MST1_Pathway cluster_activation Upstream Activation cluster_mst1 MST1 Kinase cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli MST1_dimer MST1 Homodimer Stress Stimuli->MST1_dimer Caspase Cleavage Caspase Cleavage Caspase Cleavage->MST1_dimer pMST1 Phosphorylated MST1 (Active) MST1_dimer->pMST1  trans-autophosphorylation PDX1 PDX1 Phosphorylation pMST1->PDX1 Akt1 Akt1 Inhibition pMST1->Akt1 Apoptosis Apoptosis PDX1->Apoptosis Akt1->Apoptosis inhibition

Caption: Hypothesized MST1 Kinase Signaling Pathway.

Experimental Protocols

This section provides detailed protocols for the synthesis, target validation, and cellular application of this compound as a chemical probe.

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route based on established methods for benzenesulfonamide synthesis.[12]

Materials:

  • 5-bromo-2-fluorobenzenesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add cyclopropylamine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Hypothetical Target: MST1)

This protocol is adapted from commercially available kinase assay kits and literature procedures for measuring MST1 kinase activity.[13][14][15][16]

Materials:

  • Recombinant human MST1 kinase

  • Kinase substrate (e.g., Axltide)

  • ATP

  • Kinase assay buffer (e.g., 200mM Tris-HCl, pH 7.4, 100mM MgCl₂, 0.5mg/ml BSA, 250 µM DTT)

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well opaque plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound and staurosporine in DMSO.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO.

  • Add 2 µL of MST1 kinase solution to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Parameter Description
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.
Positive Control A known inhibitor (e.g., Staurosporine) to validate the assay.
Vehicle Control DMSO without the inhibitor to establish baseline enzyme activity.
Protocol 3: Target Deconvolution using Chemical Proteomics

If the target of this compound is unknown, a chemical proteomics approach can be employed for unbiased target identification.[17][18][19][20]

Workflow:

Target_Deconvolution cluster_probe Probe Preparation cluster_incubation Target Binding cluster_analysis Analysis Probe 5-bromo-N-cyclopropyl- 2-fluorobenzenesulfonamide Affinity_Matrix Immobilization on Affinity Matrix Probe->Affinity_Matrix Cell_Lysate Cell Lysate Incubation Affinity_Matrix->Cell_Lysate Washing Wash Non-specific Binders Cell_Lysate->Washing Elution Elute Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS LC-MS/MS Analysis SDS_PAGE->MS Data_Analysis Data Analysis & Target Identification MS->Data_Analysis

Caption: Workflow for Target Deconvolution.

Procedure:

  • Probe Immobilization: Synthesize an analog of this compound with a linker for immobilization on a solid support (e.g., NHS-activated agarose beads).

  • Cell Lysis: Prepare a cell lysate from a relevant cell line or tissue.

  • Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for binding to target proteins.

  • Washing: Perform stringent washing steps to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the affinity matrix.

  • Protein Identification: Identify the eluted proteins using SDS-PAGE followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the pulldown with the test compound compared to a negative control (e.g., beads without the probe or with an inactive analog).

Protocol 4: Carbonic Anhydrase Inhibition Assay

Given the benzenesulfonamide core, it is prudent to test for inhibitory activity against carbonic anhydrases (CAs).[2][22][23][24]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • CA assay buffer

  • CA substrate (e.g., 4-nitrophenyl acetate)

  • This compound (test compound)

  • Acetazolamide (positive control inhibitor)

  • DMSO (vehicle control)

  • 96-well clear plate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and acetazolamide in DMSO.

  • In a 96-well plate, add the diluted inhibitors or DMSO.

  • Add the CA enzyme solution to each well and pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the CA substrate.

  • Monitor the change in absorbance at 405 nm over time using a microplate reader.

  • Calculate the rate of the enzymatic reaction for each inhibitor concentration.

  • Determine the percent inhibition and calculate the IC₅₀ or Kᵢ values.

Concluding Remarks

This compound is a promising chemical scaffold for the development of a specific chemical probe. Based on the activity of structurally related compounds, it is hypothesized to target serine/threonine kinases such as MST1, or potentially carbonic anhydrases. The protocols provided herein offer a comprehensive framework for the synthesis, characterization, and application of this compound in target identification and validation studies. Rigorous experimental validation is essential to elucidate its precise mechanism of action and to establish its utility as a selective chemical probe in chemical biology and drug discovery.

References

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Available at: [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Institutes of Health. Available at: [Link]

  • A Facile Synthesis of 1-Substituted Cyclopropylsulfonamides. ResearchGate. Available at: [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Wiadomości Chemiczne. Available at: [Link]

  • MST1/MST2 Protein Kinases: Regulation and Physiologic Roles. PubMed Central. Available at: [Link]

  • Different chemical proteomic approaches to identify the targets of lapatinib. RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

  • The pro-apoptotic kinase Mst1 and its caspase cleavage products are direct inhibitors of Akt1. National Institutes of Health. Available at: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers. Available at: [Link]

  • The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. Available at: [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. RSC Publishing. Available at: [Link]

  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. National Institutes of Health. Available at: [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design. ResearchGate. Available at: [Link]

  • Target identification of natural and traditional medicines with quantitative chemical proteomics approaches. ResearchGate. Available at: [Link]

  • MST1 Datasheet. Sino Biological. Available at: [Link]

  • Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. PubMed Central. Available at: [Link]

  • Inhibition of MST1 kinase activity: Blocking SARAH domain interactions with peptides. Journal of Proteomics & Bioinformatics. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link]

  • Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. PNAS. Available at: [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. Available at: [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available at: [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

  • Structure-guided identification of mitogen-activated protein kinase-1 inhibitors towards anticancer therapeutics. PLOS One. Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PubMed Central. Available at: [Link]

  • A beginner's guide to mass spectrometry–based proteomics. Portland Press. Available at: [Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PubMed Central. Available at: [Link]

  • STK4(MST1) Kinase Assay Kit (Discontinued). BPS Bioscience. Available at: [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. Available at: [Link]

  • The kinases Mst1 and Mst2 positively regulate phagocyte ROS induction and bactericidal activity. PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for the Experimental Use of Plixorafenib (5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide) in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in RAF Inhibition

The landscape of targeted cancer therapy has been significantly shaped by the development of inhibitors targeting the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] A key player in this cascade is the BRAF kinase, which is frequently mutated in various cancers, with the V600E mutation being particularly prevalent in melanoma, colorectal cancer, and others.[3][4][5][6][7][8] First-generation BRAF inhibitors demonstrated significant clinical efficacy; however, their utility is often hampered by the phenomenon of "paradoxical activation" of the MAPK pathway in BRAF wild-type cells, leading to acquired resistance and secondary malignancies.[9][10][11]

Plixorafenib (PLX8394) , chemically known as 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide, is a next-generation, orally available small-molecule BRAF inhibitor designed to overcome this limitation.[12][13][14] It acts as a "paradox breaker" by selectively inhibiting mutated BRAF monomers and disrupting BRAF-containing dimers, thereby preventing the paradoxical activation of the MAPK pathway.[15] This unique mechanism of action makes Plixorafenib a valuable tool for investigating BRAF-driven cancers and developing novel therapeutic strategies.[10][12][14][16][17]

These application notes provide a comprehensive guide for the experimental use of Plixorafenib in a cancer research setting, covering its mechanism of action, practical protocols for in vitro and in vivo studies, and data interpretation.

Mechanism of Action: The "Paradox Breaker"

The MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][2] In cancers with BRAF mutations, such as the common V600E mutation, the BRAF kinase is constitutively active, leading to uncontrolled downstream signaling through MEK and ERK.[4][18]

First-generation BRAF inhibitors effectively target the mutated BRAF V600E monomer. However, in cells with wild-type BRAF, these inhibitors can promote the formation of BRAF/CRAF dimers, leading to the paradoxical activation of CRAF and subsequent MEK/ERK signaling.[11] This can contribute to drug resistance and the development of secondary cancers.

Plixorafenib's innovative structure allows it to bind to and inhibit both BRAF V600E monomers and BRAF-containing dimers.[15] This dual action effectively shuts down the MAPK pathway in cancer cells while avoiding the transactivation of CRAF in healthy cells, thus "breaking the paradox".[15][19]

Signaling Pathway Overview:

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF_WT BRAF (WT) RAS->BRAF_WT CRAF CRAF RAS->CRAF BRAF_dimer BRAF/CRAF Dimer BRAF_WT->BRAF_dimer CRAF->BRAF_dimer BRAF_V600E BRAF V600E (Monomer) MEK MEK BRAF_V600E->MEK BRAF_dimer->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Plixorafenib Plixorafenib (PLX8394) Plixorafenib->BRAF_V600E Plixorafenib->BRAF_dimer FirstGen_BRAFi First-Gen BRAF Inhibitor FirstGen_BRAFi->BRAF_V600E FirstGen_BRAFi->BRAF_dimer Paradoxical Activation in_vitro_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_drug Treat with Plixorafenib (Serial Dilutions) incubate_24h->treat_drug incubate_72h Incubate 72h treat_drug->incubate_72h add_reagent Add CellTiter-Glo® Reagent incubate_72h->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence analyze_data Analyze Data (Calculate IC50) measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for in vitro cell viability assay.

Western Blot Analysis of MAPK Pathway Modulation

Western blotting is essential to confirm that Plixorafenib is acting on its intended target and modulating the MAPK pathway. The key readout is the phosphorylation status of MEK and ERK.

Protocol: Western Blotting

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of Plixorafenib for a specified time (e.g., 1-24 hours).

    • Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. [20] * Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. [20]2. Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. [9]4. Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-MEK (Ser217/221), and total MEK overnight at 4°C. A loading control like GAPDH or β-actin should also be used.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. [16] * Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. [16]

In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of Plixorafenib in a physiological context, in vivo studies using immunodeficient mice bearing human cancer cell xenografts are necessary.

Protocol: Subcutaneous Xenograft Model

  • Cell Preparation and Implantation:

    • Harvest cancer cells (e.g., A375) and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) to improve tumor take and growth. * Subcutaneously inject 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.

  • Drug Formulation and Administration:

    • Formulate Plixorafenib for oral administration in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC). [13] * Administer the drug daily by oral gavage at a predetermined dose (e.g., 30-75 mg/kg). [6][21]The control group should receive the vehicle alone.

  • Monitoring and Endpoint:

    • Monitor tumor volume and body weight 2-3 times per week.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size or when signs of toxicity are observed.

  • Tissue Collection and Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for pERK) or histological examination.

Experimental Workflow: In Vivo Xenograft Study

in_vivo_workflow start Start implant_cells Implant Tumor Cells Subcutaneously in Mice start->implant_cells monitor_tumors Monitor Tumor Growth implant_cells->monitor_tumors randomize Randomize Mice into Treatment Groups monitor_tumors->randomize treat_mice Daily Oral Administration of Plixorafenib or Vehicle randomize->treat_mice measure_volume Measure Tumor Volume & Body Weight treat_mice->measure_volume endpoint Reach Study Endpoint measure_volume->endpoint Tumor size limit or toxicity analyze_tumors Excise and Analyze Tumors (Western Blot, IHC) endpoint->analyze_tumors end End analyze_tumors->end

Sources

Application Note: Protocol for Dissolving 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a systematic protocol for the solubilization of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide, a compound of interest in contemporary drug discovery and chemical biology. Recognizing the critical need for reliable and reproducible solution preparation in experimental workflows, this document provides a step-by-step methodology, from initial solubility screening to the preparation of aqueous working solutions suitable for in vitro and in vivo studies. The protocols herein are designed to ensure compound stability, mitigate precipitation, and maintain the scientific integrity of experimental outcomes.

Introduction: The Challenge of Poorly Soluble Compounds

The therapeutic potential of many novel chemical entities, including sulfonamide derivatives, is often hampered by their low aqueous solubility.[1][2] This characteristic poses a significant challenge for researchers, as inaccurate solution concentrations can lead to flawed interpretations of experimental data, impacting structure-activity relationships (SAR) and dose-response curves.[3] this compound, with its aromatic, halogenated, and sulfonamide moieties, is predicted to have limited aqueous solubility, necessitating a robust and systematic approach to its dissolution.[4]

This application note serves as a practical guide for researchers, providing a validated workflow to determine the optimal solvent system and preparation method for this specific compound, ensuring reliable and consistent results in downstream applications.

Physicochemical Properties & Inferred Solubility Profile

While specific experimental solubility data for this compound is not widely published, its structural features—a substituted benzene ring, a sulfonamide group, and a cyclopropylamine moiety—suggest it is a lipophilic molecule with poor water solubility.[5][6][7][8][9] Compounds of this nature are typically soluble in polar aprotic organic solvents.[10]

Table 1: Predicted Physicochemical Properties and Recommended Solvents

PropertyPredicted Value / CharacteristicRecommended Starting Solvents
Molecular Formula C₉H₉BrFNO₂SPrimary: Dimethyl Sulfoxide (DMSO)
Molecular Weight 294.14 g/mol Secondary: Dimethylformamide (DMF), Ethanol
Appearance Likely a white to off-white solidAqueous Buffers: Expected to be poorly soluble
Predicted XLogP3 ~2.5 - 3.5

Note: The predicted XLogP3 value suggests moderate lipophilicity.

Strategic Approach to Solubilization

Our methodology is predicated on a two-stage process: first, the preparation of a high-concentration stock solution in a suitable organic solvent, and second, the careful dilution of this stock into an aqueous medium to achieve the desired final concentration for biological assays.[11]

The Central Role of DMSO

Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating a high-concentration stock solution.[10][12] Its strong solubilizing power for a wide range of organic compounds and miscibility with water make it an ideal choice.[13][14] However, it is crucial to be mindful of potential DMSO-induced cellular toxicity and to keep the final concentration in aqueous solutions to a minimum, typically below 0.5% (v/v) for in vitro cell-based assays.[11]

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

Objective: To empirically determine the solubility of this compound in various solvents.

Materials:

  • This compound powder

  • Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)

  • Anhydrous, research-grade Ethanol (EtOH)

  • Anhydrous, research-grade Dimethylformamide (DMF)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Water bath or heat block

Procedure:

  • Preparation: Weigh out approximately 1-2 mg of the compound into three separate, labeled microcentrifuge tubes.

  • Solvent Addition:

    • To the first tube, add a small, precise volume of DMSO (e.g., 50 µL) to create a high target concentration (e.g., 20-40 mg/mL).

    • Repeat for the other tubes using DMF and Ethanol.

  • Dissolution:

    • Vortex each tube vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particulate matter.

    • If not fully dissolved, gently warm the solution to 37°C for 5-10 minutes and vortex again. Caution: Avoid excessive heat which may degrade the compound.

  • Observation: Record the visual solubility in a table. If the compound dissolves completely, it is soluble at that concentration in the tested solvent. If not, add an additional known volume of solvent and repeat step 3 to determine the approximate solubility limit.

Table 2: Example Solubility Assessment Log

SolventAmount of Compound (mg)Volume of Solvent (µL)Concentration (mg/mL)Observations (Dissolved/Partially/Insoluble)
DMSO1.55030Dissolved
DMF1.55030Dissolved
Ethanol1.55030Partially Dissolved
Protocol 2: Preparation of a High-Concentration DMSO Stock Solution

Objective: To prepare a standardized, high-concentration stock solution for storage and subsequent dilution.

Procedure:

  • Calculation: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Volume of DMSO (L) = Mass of Compound (g) / (Molar Mass ( g/mol ) x Desired Concentration (mol/L))

  • Weighing: Accurately weigh the calculated mass of this compound into a sterile, appropriate-sized glass vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.[14]

  • Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (37°C) can be applied if necessary.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[11] Store at -20°C or -80°C in a desiccated environment.

G cluster_prep Stock Solution Preparation A Calculate Mass & Volume B Weigh Compound into Vial A->B C Add Anhydrous DMSO B->C D Vortex / Gentle Warming (37°C) C->D E Ensure Complete Dissolution D->E F Aliquot into Single-Use Tubes E->F G Store at -20°C / -80°C F->G

Caption: Workflow for preparing a DMSO stock solution.

Protocol 3: Preparation of Aqueous Working Solutions for Biological Assays

Objective: To dilute the DMSO stock solution into an aqueous buffer or cell culture medium while minimizing precipitation.[3][11]

Causality: Rapid dilution of a DMSO-solubilized compound into an aqueous environment can cause it to precipitate out of solution due to the sharp decrease in solvent polarity. A stepwise or intermediate dilution strategy is often necessary.[11]

Procedure:

  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Pre-warming: Gently warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Serial Dilution (Recommended Method): a. Perform an intermediate dilution of the DMSO stock into the aqueous buffer. For example, pipette a small volume of the stock solution into a larger volume of buffer while vortexing to create a 10x or 100x intermediate solution. b. Add the required volume of this intermediate solution to the final volume of the experimental medium to achieve the target concentration.

  • Direct Dilution (for very low final concentrations): a. Pipette the required small volume of the DMSO stock solution directly into the final volume of pre-warmed aqueous medium while the medium is being vortexed or stirred vigorously. This rapid dispersion is critical to prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration Check: Ensure the final percentage of DMSO in the working solution is below the tolerance level for your specific assay (e.g., <0.5%).[11]

  • Visual Inspection: After preparation, visually inspect the working solution for any signs of precipitation or cloudiness. If observed, the preparation method may need to be optimized, for example, by using a lower concentration or adding a solubilizing agent like Tween 80 if compatible with the assay.[11]

G cluster_dilution Dilution Strategy Stock DMSO Stock (-20°C) Thaw Thaw Stock at RT Stock->Thaw Direct Direct Dilution (Add stock to vortexing buffer) Thaw->Direct Choose Method Serial Serial Dilution (Create intermediate solution) Thaw->Serial Choose Method WarmBuffer Warm Aqueous Buffer (37°C) WarmBuffer->Direct WarmBuffer->Serial Final Final Aqueous Working Solution Direct->Final Serial->Final Check Verify Final DMSO % & Check for Precipitate Final->Check

Caption: Decision workflow for aqueous solution preparation.

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and organic solvents.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile solvents.

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound for specific handling and toxicity information before beginning any work.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound precipitates during aqueous dilution. Final concentration is above solubility limit; Dilution was too rapid.Lower the final concentration. Use a serial dilution method. Ensure vigorous mixing during dilution. Consider adding a biocompatible surfactant (e.g., Tween 80) if the assay allows.[11]
Stock solution appears cloudy or has crystals after thawing. Compound has precipitated out of solution during freezing.Warm the stock solution to 37°C and vortex until fully redissolved before use. Consider preparing a slightly lower concentration stock.
Inconsistent experimental results. Inaccurate pipetting of stock solution; Degradation of compound; Precipitation in working solution.Calibrate pipettes regularly. Prepare fresh working solutions for each experiment. Visually inspect working solutions before use.

References

  • Washington State University. (2022, November 16). Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). WSU IACUC. Retrieved from [Link]

  • Jain, A., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Retrieved from [Link]

  • Khan, F. N., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • PubChem. (2026, January 3). 5-amino-2-bromo-N-cyclopropyl-N-propylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Request PDF. Retrieved from [Link]

  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. Retrieved from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Retrieved from [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Retrieved from [Link]

  • Singh, R., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]

  • KIET. (2026, January 3). Poorly Soluble Drugs Dissolution And Drug Release. Retrieved from [Link]

  • Beck, B., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless challenge of emerging and evolving viral pathogens necessitates a broad and innovative approach to antiviral drug discovery. Arylsulfonamides represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This document provides a comprehensive guide for the investigation of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide , a compound featuring the bioisosteric replacement of a phenyl ring with a cyclopropyl group, as a potential antiviral agent. While direct antiviral activity of this specific molecule is not yet established in publicly available literature, its structural motifs suggest plausible interactions with viral or host targets. These notes offer a structured, scientifically grounded framework for its synthesis, initial screening, and mechanistic evaluation.

Introduction: The Rationale for Investigating this compound

The sulfonamide functional group is a cornerstone of numerous clinically successful drugs, including antibacterial, diuretic, and anticancer agents.[1][2] Their utility in antiviral therapy is also documented, with some sulfonamide-containing molecules acting as inhibitors of viral enzymes like proteases and reverse transcriptases.[2] The mechanism of action for sulfonamides can be diverse, ranging from direct enzyme inhibition to interference with critical cellular pathways that viruses exploit for replication.[3][4][][6]

The incorporation of a cyclopropyl moiety is a well-established strategy in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties.[7] The strained three-membered ring can also facilitate unique binding interactions with protein targets. This combination of a proven pharmacophore (arylsulfonamide) with a valuable structural element (cyclopropyl group) makes this compound a compelling candidate for screening campaigns against a variety of viral pathogens.

This guide will delineate the necessary steps to systematically evaluate its potential, from chemical synthesis to advanced antiviral and mechanistic assays.

Synthesis Protocol

A plausible synthetic route for this compound can be adapted from standard procedures for the synthesis of N-alkylated sulfonamides.[8][9] The following protocol is a representative example.

Protocol 2.1: Synthesis of this compound

Materials:

  • 5-bromo-2-fluorobenzenesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other appropriate aprotic solvent

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of cyclopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the cyclopropylamine solution dropwise to the cooled solution of the sulfonyl chloride with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Initial Antiviral Screening: A Phenotypic Approach

Given the lack of a known viral target for this compound, a phenotypic screen is the most logical starting point. This approach measures the ability of the compound to protect host cells from virus-induced death or to inhibit viral replication without prior knowledge of the specific mechanism.[10][11][12]

Workflow for Phenotypic Antiviral Screening

Caption: Workflow for phenotypic antiviral screening of this compound.

Protocol 3.1: Cytotoxicity Assay

Objective: To determine the concentration of the compound that is toxic to the host cells (50% cytotoxic concentration, CC50). This is crucial to ensure that any observed antiviral effect is not simply due to cell death.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2, Huh-7 for Hepatitis C virus)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the compound in complete cell culture medium. A typical starting concentration might be 100 µM, with 2-fold dilutions. Include a vehicle control (DMSO) and a cell-only control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • At the end of the incubation period, measure cell viability using the chosen reagent according to the manufacturer's instructions.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3.2: Viral Replication Inhibition Assay (e.g., Plaque Reduction Assay)

Objective: To determine the concentration of the compound that inhibits viral replication by 50% (50% effective concentration, EC50).

Materials:

  • All materials from the cytotoxicity assay

  • Virus stock of known titer

  • Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Prepare serial dilutions of the compound in serum-free medium.

  • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

  • Infect the cells with the virus at a low multiplicity of infection (MOI) for 1-2 hours.

  • After the infection period, remove the viral inoculum and wash the cells with PBS.

  • Add the overlay medium containing the different concentrations of the compound.

  • Incubate the plates for a duration that allows for plaque formation (typically 2-5 days, depending on the virus).

  • After incubation, fix the cells with the fixing solution.

  • Remove the overlay and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

ParameterValueDescription
CC50 TBD (µM)50% Cytotoxic Concentration
EC50 TBD (µM)50% Effective Concentration
SI TBDSelectivity Index (CC50/EC50)

A promising "hit" compound will have a high Selectivity Index (SI), typically greater than 10, indicating that it is significantly more potent against the virus than it is toxic to the host cells.

Elucidating the Mechanism of Action

Should this compound demonstrate significant antiviral activity, the next critical phase is to identify its mechanism of action.

Potential Investigative Pathways

Caption: Strategies to determine the mechanism of action of an antiviral hit compound.

Protocol 4.1: Time-of-Addition Assay

Objective: To determine at which stage of the viral life cycle the compound exerts its inhibitory effect.

Procedure:

  • Infect cells with a high MOI.

  • Add the compound at different time points relative to infection (e.g., before infection, during infection, and at various times post-infection).

  • Harvest the virus at a single time point (e.g., 24 hours post-infection) and titrate the viral yield.

  • A reduction in viral yield only when the compound is added early suggests an effect on entry or early replication steps. Inhibition when added later points to an effect on later stages like genome replication, protein synthesis, or viral egress.

Protocol 4.2: Target-Based Enzymatic Assays

If a specific viral enzyme is suspected as the target (e.g., a protease or polymerase), a direct enzymatic assay can be performed.[13]

Example: FRET-based Protease Assay

  • Synthesize a peptide substrate for the viral protease that is labeled with a FRET pair (a fluorophore and a quencher).

  • In a microplate format, incubate the recombinant viral protease with the FRET substrate in the presence of varying concentrations of the compound.

  • Monitor the fluorescence signal over time. Cleavage of the substrate by the protease will separate the FRET pair, resulting in an increase in fluorescence.

  • Inhibition of the protease by the compound will prevent this increase in fluorescence.

  • Calculate the IC50 value, the concentration of the compound that inhibits enzyme activity by 50%.

Conclusion and Future Directions

The exploration of novel chemical matter is paramount in the quest for new antiviral therapies. This compound presents a starting point for such an investigation, backed by the established pharmacological relevance of its core structural components. The protocols outlined in this document provide a rigorous and logical pathway for its systematic evaluation. Positive results from these initial studies would warrant further investigation into structure-activity relationships (SAR) through the synthesis of analogs, as well as in vivo efficacy and safety studies in appropriate animal models.

References

  • ResearchGate. Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. Available at: [Link]

  • Virology Research Services. Antiviral Drug Screening. Available at: [Link]

  • Zessel, U., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Drug Design, Development and Therapy, 8, 1255–1269. Available at: [Link]

  • National Institutes of Health. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Available at: [Link]

  • Cleveland Clinic. Sulfonamides (Sulfa Drugs). Available at: [Link]

  • National Institutes of Health. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available at: [Link]

  • National Institutes of Health. Assay development and high-throughput antiviral drug screening against Bluetongue virus. Available at: [Link]

  • ResearchGate. Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. Available at: [Link]

  • MDPI. Screening Drugs for Broad-Spectrum, Host-Directed Antiviral Activity: Lessons from the Development of Probenecid for COVID-19. Available at: [Link]

  • ResearchGate. Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position. Available at: [Link]

  • Frontiers. The Need for Speed and Efficiency: A Brief Review of Small Molecule Antivirals for COVID-19. Available at: [Link]

  • MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Available at: [Link]

  • Royal Society of Chemistry. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Available at: [Link]

  • MDPI. Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Available at: [Link]

  • Bentham Science. Anticancer and Antiviral Sulfonamides. Available at: [Link]

  • Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]

  • bioRxiv. Identifying SARS-CoV-2 Antiviral Compounds by Screening for Small Molecule Inhibitors of nsp5 Main Protease. Available at: [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide Powder

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide is a halogenated sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antibacterials.[1][2] The presence of bromine and fluorine atoms on the aromatic ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in drug discovery.[3][4]

The handling and storage of any novel chemical entity, particularly in powder form, requires a systematic approach to ensure the safety of laboratory personnel and maintain the integrity of the compound. This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for managing this compound powder in a laboratory setting.

Hazard Identification and Risk Assessment

Inferred Hazardous Properties:

Based on the safety profiles of similar halogenated sulfonamides, the following hazards should be assumed[5][6][7][8][9][10]:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.

  • Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of the powder may lead to respiratory discomfort.

  • Harmful if Swallowed or Inhaled: Similar compounds exhibit toxicity upon ingestion or inhalation.

Table 1: Summary of Inferred Hazards and Precautionary Statements

Hazard ClassInferred GHS PictogramInferred Hazard StatementsInferred Precautionary Statements
Acute Toxicity, OralHarmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin Corrosion/IrritationCauses skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/IrritationCauses serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ ToxicityMay cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate PPE with robust engineering controls, is essential for minimizing exposure risk.

2.1. Mandatory Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

  • Protective Clothing: A laboratory coat must be worn and kept fastened. For larger quantities or tasks with a high potential for dust generation, a disposable gown is recommended.

  • Respiratory Protection: When handling the powder outside of a containment system, a properly fitted respirator (e.g., an N95 or higher) is necessary to prevent inhalation.

2.2. Essential Engineering Controls:

  • Chemical Fume Hood: All weighing and transfer operations involving the powder must be conducted within a certified chemical fume hood to capture any airborne particles.[11]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Containment Systems: For handling larger quantities or for repetitive tasks, the use of a glove box or a powder containment booth is best practice to achieve a higher level of operator protection.[12]

Protocols for Safe Handling

Adherence to a strict protocol for handling this compound powder is critical.

3.1. Protocol for Weighing and Transferring:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE.

    • Decontaminate the work surface within the fume hood.

    • Gather all necessary equipment (spatulas, weigh boats, receiving vessel, etc.) and place them in the fume hood.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare.

    • Carefully open the container of this compound.

    • Using a clean spatula, slowly transfer the desired amount of powder to the weigh boat. Avoid any sudden movements that could generate dust.

    • Once the target weight is reached, securely close the primary container.

  • Transfer:

    • Carefully transfer the weighed powder into the receiving vessel.

    • If necessary, use a small amount of a compatible solvent to rinse the weigh boat and ensure a complete transfer.

  • Cleanup:

    • Wipe down the spatula and work surface with a damp cloth to remove any residual powder.

    • Dispose of all contaminated disposables (weigh boat, gloves, wipes) in a designated hazardous waste container.

    • Wash hands thoroughly after the procedure.

Workflow for Handling this compound Powder

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Prep1 Verify Fume Hood Operation Prep2 Don Appropriate PPE Prep1->Prep2 Prep3 Prepare Work Area Prep2->Prep3 Handle1 Weigh Powder in Fume Hood Prep3->Handle1 Handle2 Transfer Powder to Vessel Handle1->Handle2 Clean1 Decontaminate Equipment Handle2->Clean1 Clean2 Dispose of Waste Properly Clean1->Clean2 Clean3 Wash Hands Thoroughly Clean2->Clean3 G Start Receiving the Compound CheckContainer Is the container intact? Start->CheckContainer Intact Yes CheckContainer->Intact Yes Damaged No CheckContainer->Damaged No CheckDuration Long-term or short-term storage? Intact->CheckDuration Transfer Transfer to a new, labeled, compatible container Damaged->Transfer Transfer->CheckDuration Store Store in a cool, dry, well-ventilated area away from incompatible materials ShortTerm Short-term CheckDuration->ShortTerm < 6 months LongTerm Long-term CheckDuration->LongTerm > 6 months ShortTerm->Store InertAtmosphere Consider storing under an inert atmosphere LongTerm->InertAtmosphere InertAtmosphere->Store

Caption: A decision-making guide for appropriate storage.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.

Spill and Emergency Procedures

6.1. Small Spills:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Gently cover the spill with an absorbent material (e.g., vermiculite or sand).

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent and then soap and water.

6.2. Large Spills:

  • Evacuate the laboratory and alert others.

  • Contact your institution's emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

6.3. First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. [5]* If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [7]* If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • Wikipedia. (2023, December 19). Sulfonamide (medicine). Retrieved from [Link]

  • PubChem. (n.d.). 5-amino-2-bromo-N-cyclopropyl-N-propylbenzamide. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Halogenation. Retrieved from [Link]

  • DeVito, S. C. (2023). Perspective on halogenated organic compounds. Journal of Environmental Chemical Engineering, 11(5), 110731. Retrieved from [Link]

  • Sonu, V. K., et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1195, 439-447. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Halogenation of Alkanes. Retrieved from [Link]

  • Dec Group. (n.d.). New technologies for safe and contained powder handling in the bulk pharmaceutical industry. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 18). What Is Halogenation In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. Retrieved from [Link]

  • Chemguide. (n.d.). THE HALOGENATION OF ALKANES AND CYCLOALKANES. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography purification of this compound. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Section 1: Understanding the Separation - Core Principles

The successful purification of this compound by column chromatography hinges on the differential partitioning of the target compound and its impurities between a stationary phase and a mobile phase. Due to the presence of a polar sulfonamide group, a halogenated aromatic ring, and a non-polar cyclopropyl moiety, this molecule exhibits moderate polarity.

Q1: What are the most likely impurities I will encounter?

A1: The potential impurities in your crude sample largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 5-bromo-2-fluorobenzenesulfonyl chloride and cyclopropylamine.

  • Hydrolysis Product: 5-bromo-2-fluorobenzenesulfonic acid, formed by the reaction of the sulfonyl chloride with water.

  • Side Products: Depending on the reaction conditions, other related sulfonamides or byproducts from undesired reactions could be present.

A thorough understanding of your synthetic pathway is crucial for anticipating and identifying potential impurities.

Section 2: Experimental Protocol - A Step-by-Step Guide

This section provides a detailed protocol for the purification of this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC 1. TLC Analysis Solvent 2. Select Mobile Phase TLC->Solvent Determine Separation Column_Prep 3. Pack Column Solvent->Column_Prep Loading 4. Load Sample Column_Prep->Loading Elution 5. Elute Column Loading->Elution Collection 6. Collect Fractions Elution->Collection TLC_Fractions 7. Analyze Fractions by TLC Collection->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Identify Pure Product Evaporation 9. Evaporate Solvent Combine->Evaporation

Caption: Workflow for the purification of this compound.

Step 1: Thin-Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to develop a suitable solvent system using TLC.[1][2]

  • Prepare your sample: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC plate: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing a mixture of n-hexane and ethyl acetate. Start with a ratio of 4:1 (hexane:ethyl acetate) and adjust as necessary to achieve good separation.

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm). The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.3.[2]

Step 2: Column Preparation
  • Select a column: Choose a glass column with a diameter appropriate for the amount of crude material you need to purify.

  • Prepare the slurry: In a beaker, mix silica gel with the chosen mobile phase (e.g., n-hexane:ethyl acetate 4:1) to form a slurry.

  • Pack the column: Pour the slurry into the column and allow the silica gel to settle, ensuring there are no air bubbles or cracks in the stationary phase.[3]

  • Equilibrate: Run the mobile phase through the column until the packing is stable.

Step 3: Sample Loading and Elution
  • Dissolve the sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.[4]

  • Load the sample: Carefully apply the dissolved sample to the top of the silica gel bed.[4]

  • Elute the column: Begin eluting the column with the mobile phase, collecting fractions in test tubes. For closely eluting impurities, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.[5]

Step 4: Fraction Analysis and Product Isolation
  • Monitor fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

ParameterRecommended Value/Solvent
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase n-Hexane:Ethyl Acetate (starting at 4:1, adjust based on TLC)[6]
Target Rf 0.2 - 0.3
Visualization UV light (254 nm)

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the column chromatography purification of this compound.

Troubleshooting Decision Tree

G cluster_problems Common Problems cluster_solutions_poor_sep Solutions for Poor Separation cluster_solutions_no_elution Solutions for No Elution cluster_solutions_cracked Solutions for Cracked Column Poor_Separation Poor Separation Adjust_Mobile_Phase Adjust Mobile Phase Polarity Poor_Separation->Adjust_Mobile_Phase Gradient_Elution Use Gradient Elution Poor_Separation->Gradient_Elution Check_Loading Check Sample Loading Technique Poor_Separation->Check_Loading No_Elution Compound Not Eluting Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Check_Solubility Check Sample Solubility No_Elution->Check_Solubility Cracked_Column Cracked/Channeling Column Repack_Column Repack the Column Cracked_Column->Repack_Column Proper_Slurry Ensure Proper Slurry Preparation Cracked_Column->Proper_Slurry

Caption: Decision tree for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q2: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A2: If your compound is very polar, you may need to add a more polar solvent to your mobile phase. A common solution is to add a small percentage of methanol (e.g., 1-5%) to the ethyl acetate.[7]

Q3: I see streaking of my compound on the TLC plate and the column. Why is this happening?

A3: Streaking can be caused by several factors:

  • Sample Overload: You may be applying too much sample to the TLC plate or column. Try diluting your sample.

  • Inappropriate Solvent: The solvent used to dissolve your sample for loading might be too strong, causing it to spread out. Use the mobile phase to dissolve your sample if possible.[8]

  • Compound Acidity/Basicity: The sulfonamide proton can interact strongly with the acidic silica gel. Adding a small amount of a modifier to the mobile phase, such as acetic acid or triethylamine (depending on the nature of your compound and impurities), can sometimes improve peak shape.

Q4: The separation on my column is much worse than what I observed on the TLC plate. What went wrong?

A4: This is a common issue that can arise from:

  • Improper Column Packing: Air bubbles or channels in the silica gel will lead to poor separation.[3]

  • Incorrect Sample Loading: Loading the sample in too large a volume of solvent or disturbing the top of the silica bed can cause broad bands.[4]

  • Different Silica Gel: The silica gel on your TLC plate and in your column may have different properties.

Q5: My purified product is still showing impurities by NMR/LC-MS. What are my options?

A5: If a single column chromatography purification is insufficient, you have several options:

  • Re-chromatograph: Repeat the column chromatography using a shallower solvent gradient or a different solvent system.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, if your compound is sensitive to the acidic nature of silica gel.[5]

  • Recrystallization: If the purified product is a solid, recrystallization can be a highly effective final purification step.

Section 4: Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle silica gel with care, as inhalation of fine particles can be harmful.

  • Be aware of the hazards associated with the solvents being used. n-Hexane is flammable and a neurotoxin, and ethyl acetate is flammable and an irritant.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.

References

  • (No author given). (n.d.). Recent Advances in the Synthesis of N-acyl sulfonamides. RSC Publishing. [Link]

  • (No author given). (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. [Link]

  • (No author given). (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • (No author given). (n.d.). Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry. [Link]

  • Millar, S. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • (No author given). (2014). How to develop solvent system for TLC when the compound is unknown? ResearchGate. [Link]

  • (No author given). (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. National Institutes of Health. [Link]

  • (No author given). (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. [Link]

  • (No author given). (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. [Link]

  • (No author given). (n.d.). TROUBLESHOOTING GUIDE. Restek. [Link]

  • (No author given). (2012). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • (No author given). (2024). How To Choose Mobile Phase For Column Chromatography? YouTube. [Link]

  • (No author given). (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

  • (No author given). (2024). Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. ResearchGate. [Link]

  • (No author given). (n.d.). Thin Layer Chromatography (TLC). University of California, Los Angeles. [Link]

  • (No author given). (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

Sources

Technical Support Center: Stability of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide. This guide is structured to provide in-depth, practical answers to common questions and troubleshooting scenarios you may encounter during your experiments. Our goal is to equip you with the scientific rationale and methodologies to confidently assess and manage the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experimental solutions?

When working with this compound, its stability in solution is not absolute and can be influenced by several environmental factors. Understanding these factors is the first step in ensuring the reliability and reproducibility of your results. The primary factors of concern are:

  • pH: The acidity or alkalinity of your solution can be a critical determinant of stability. Sulfonamides, as a class, can undergo acid- or base-catalyzed hydrolysis.[1][2] The specific pH at which the molecule exhibits maximum stability, its pH-stability profile, needs to be determined experimentally.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation.[3] Therefore, understanding the thermal lability of your compound is crucial for setting appropriate storage and handling conditions.

  • Light: Many aromatic compounds, including those with a sulfonamide group, are susceptible to photodegradation.[4][5] Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of degradants.

  • Oxidative Stress: The presence of oxidizing agents in your solution, or even dissolved oxygen, can lead to oxidative degradation of the molecule.

  • Excipients and Formulation Components: If you are working with a formulated product, interactions between this compound and excipients can impact its stability.[6]

Q2: I'm seeing a loss of my compound in solution over time. How can I determine the cause of this degradation?

Observing a decrease in the concentration of your compound is a common challenge. A systematic approach, known as a forced degradation study (or stress testing), is the most effective way to identify the cause.[7][8][9][10] This involves subjecting solutions of this compound to a variety of harsh conditions to accelerate degradation and identify potential degradation pathways.

Here is a logical workflow for your investigation:

Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Interpretation Prep Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1N HCl) Prep->Acid Expose to Base Base Hydrolysis (e.g., 0.1N NaOH) Prep->Base Expose to Oxidation Oxidative Stress (e.g., 3% H2O2) Prep->Oxidation Expose to Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Expose to Photo Photolytic Stress (UV/Vis light) Prep->Photo Expose to Analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) using a Stability-Indicating Method (e.g., HPLC-UV) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Interpret Identify Degradation Products (LC-MS) Determine Degradation Pathways Analysis->Interpret Potential Degradation Pathways cluster_products Potential Degradation Products Parent This compound Prod1 5-bromo-2-fluorobenzenesulfonic acid + Cyclopropylamine Parent->Prod1 Hydrolysis (S-N Cleavage) Prod2 Modified Aromatic Ring Parent->Prod2 Photodegradation Prod3 SO2 Extrusion Product Parent->Prod3 Photodegradation

Caption: Potential degradation pathways for this compound.

To confirm the identity of any degradation products, liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent results between experiments. - Variation in solution pH.- Exposure to light.- Temperature fluctuations.- Always use buffered solutions and verify the pH before use.- Protect solutions from light by using amber vials or covering with aluminum foil.- Ensure consistent temperature for storage and during experiments.
Precipitation of the compound from solution. - Poor solubility in the chosen solvent.- Change in pH affecting solubility.- Determine the solubility of the compound in various solvents.- Consider the use of co-solvents.- Be aware of the pKa of the compound and how pH will affect its ionization state and solubility.
Appearance of new peaks in the chromatogram. - Degradation of the compound.- Perform a forced degradation study to identify the degradation products.- Develop and validate a stability-indicating HPLC method.
Loss of compound during sample preparation. - Adsorption to container surfaces.- Use silanized glass vials or polypropylene tubes.- Include a recovery check in your sample preparation protocol.

Experimental Protocols

Protocol 1: Establishing a pH-Rate Profile

This experiment will help you determine the pH at which this compound is most stable.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC system with a UV detector

  • pH meter

  • Constant temperature incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • For each pH to be tested, dilute the stock solution in the corresponding buffer to a final concentration suitable for HPLC analysis. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on pH and stability.

  • Measure and record the initial concentration (T=0) of the compound in each buffered solution using a validated HPLC method.

  • Incubate the solutions at a constant temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze by HPLC to determine the remaining concentration of the compound.

  • Plot the natural logarithm of the concentration versus time for each pH. The slope of this line will give you the observed degradation rate constant (k_obs).

  • Plot k_obs versus pH to visualize the pH-rate profile and identify the pH of maximum stability.

Protocol 2: Assessing Photostability

This protocol will help you determine the susceptibility of your compound to light.

Materials:

  • This compound

  • A suitable solvent (e.g., water, methanol, or a mixture)

  • Clear and amber glass vials

  • A photostability chamber with a calibrated light source (UV and visible light)

  • HPLC system with a UV detector

Procedure:

  • Prepare a solution of this compound in the chosen solvent.

  • Aliquot the solution into both clear and amber glass vials. The amber vials will serve as the dark control.

  • Place the vials in the photostability chamber and expose them to a controlled light source for a defined period.

  • At specific time points, withdraw samples from both the clear and amber vials and analyze them by HPLC.

  • Compare the degradation of the compound in the clear vials to that in the amber vials. Significant degradation in the clear vials indicates photosensitivity.

Analytical Methodologies

A robust analytical method is essential for accurately assessing stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique. For more detailed analysis and identification of degradation products, LC-MS/MS is highly recommended. [11] Key considerations for your analytical method:

  • Specificity: The method must be able to resolve the parent compound from all potential degradation products. This is a key outcome of a forced degradation study.

  • Linearity, Accuracy, and Precision: These parameters must be validated to ensure the reliability of your quantitative results. [12]

References

  • Roca, M., Castillo, M., Martorell, L., & Picó, Y. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 894-900. [Link]

  • Kowalska, K., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13345. [Link]

  • Rao, B. M., & Murthy, K. V. R. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(4), 446-453.
  • Ji, Y., et al. (2014). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Chemosphere, 109, 1-7.
  • Horwitz, W. (1980). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of the Association of Official Analytical Chemists, 63(5), 984-994.
  • Benson, H. J. (1966). Synergism between sulphonamide drugs and antibiotics of the polymyxin group against Proteus sp. in vitro. Journal of Hygiene, 64(2), 167-174.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • Jutzi, K., Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 431-437.
  • Pobudkowska, A., & Martinez, F. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.
  • Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates.
  • Louisiana Department of Health.
  • Unold, C., & Farenhorst, A. (2008). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. Journal of Environmental Quality, 37(5_Supplement), S-103.
  • Khan, M. N., & Khan, A. A. (1985). Acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 50(21), 4006-4011.
  • Rao, B. M., & Murthy, K. V. R. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
  • Kowalska, K., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
  • Ma, L., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 16(28), 3845-3855.
  • Wang, P., et al. (2018). Origin of the considerably high thermal stability of cyclo-N5− containing salts at ambient conditions. CrystEngComm, 20(41), 6435-6441.
  • Hegarty, A. F., & King, J. F. (1998). Reactivity and Mechanism in the Hydrolysis of β-Sultams. The Journal of Organic Chemistry, 63(23), 8129-8137.
  • Science.gov.
  • Merck Veterinary Manual.
  • Kmentova, N., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 53(15), 7895-7902.
  • Tian, Y., et al. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics, 13(1), 86.
  • Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates.
  • Singh, R., & Singh, S. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 233-242.
  • Dit-Cil, Z., & Sringam, S. (2005). Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group. Annals of Pharmacotherapy, 39(1), 81-88.
  • Khan, S. A., & Khan, A. A. (2013). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Young Pharmacists, 5(3), 93-99.
  • Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex.
  • MSU Extension. (2008).
  • Pharmaceutical Technology. (2023). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Kumar, S., et al. (2021). Investigation of Drug-Excipient Compatibility Studies Using Validated RP-HPLC Method for Azelnidipine and Telmisartan Tablets.
  • Pérez-Estrada, L. A., et al. (2005). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science & Technology, 39(21), 8302-8309.
  • Giger, W., et al. (2005). Hydrolysis of sulphonamides in aqueous solutions. Environmental Science & Technology, 39(15), 5694-5700.
  • Park, J., & Huwe, J. K. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere, 144, 233-240.
  • Wang, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate.

Sources

Technical Support Center: Synthesis of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during this synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient reaction. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with the knowledge to proactively avoid them in the future.

Diagram: Synthetic Pathway and Key Side Reactions

Below is a diagram illustrating the intended synthetic route to this compound, highlighting potential deviation points leading to common side products.

cluster_step1 Step 1: Formation of Sulfonyl Chloride cluster_step2 Step 2: Sulfonamide Formation A 4-Bromo-1-fluorobenzene C 5-Bromo-2-fluorobenzenesulfonyl chloride (Intermediate) A->C Chlorosulfonation E Diphenyl Sulfone Impurity A->E Side Reaction B Chlorosulfonic Acid (ClSO3H) B->C D 5-Bromo-2-fluorobenzenesulfonic acid (Hydrolysis Product) C->D Moisture G This compound (Target Product) C->G Base (e.g., Pyridine, TEA) H Bis-sulfonamide Impurity C->H Excess Sulfonyl Chloride or Reactive Amine F Cyclopropylamine F->G I Ring-Opened Products F->I Harsh Acidic/Oxidative Conditions

Caption: Synthetic pathway and potential side reactions.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address specific issues you may encounter during the synthesis, categorized by the reaction stage.

Part 1: Preparation of 5-bromo-2-fluorobenzenesulfonyl chloride (Intermediate)

Question 1: My yield of 5-bromo-2-fluorobenzenesulfonyl chloride is low, and I've isolated a significant amount of a water-soluble byproduct. What is happening?

Answer: This is a classic case of premature hydrolysis of your sulfonyl chloride intermediate. Sulfonyl chlorides are highly reactive and susceptible to hydrolysis, which converts them back to the corresponding sulfonic acid.[1][2][3] This is especially problematic during the aqueous workup phase.

Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur and displacing the chloride ion. This reaction is often exothermic and can be accelerated by the presence of base.[2]

Troubleshooting & Prevention:

  • Strict Anhydrous Conditions: Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Your starting material, 4-bromo-1-fluorobenzene, and the chlorosulfonic acid should be free of moisture.

  • Controlled Workup: When quenching the reaction, do so at a low temperature (e.g., pouring the reaction mixture onto crushed ice). This minimizes the heat that can accelerate hydrolysis.

  • Rapid Extraction: Do not allow the sulfonyl chloride to remain in the aqueous phase for an extended period. Separate the organic layer as quickly as possible after the quench.[1]

  • Solvent Choice: Use a non-polar organic solvent for extraction (e.g., dichloromethane or diethyl ether) that has minimal water miscibility.

Question 2: I'm observing a high-boiling, non-polar impurity in my sulfonyl chloride intermediate. What could it be?

Answer: You are likely forming a diphenyl sulfone impurity. This can occur under the conditions of chlorosulfonation, especially if the reaction temperature is not well-controlled.

Causality: The newly formed 5-bromo-2-fluorobenzenesulfonyl chloride can act as an electrophile in a Friedel-Crafts-type reaction with another molecule of the starting material, 4-bromo-1-fluorobenzene. This results in the formation of a diaryl sulfone.

Troubleshooting & Prevention:

  • Temperature Control: Maintain a low reaction temperature during the addition of chlorosulfonic acid. The reaction is exothermic, so a slow, controlled addition is crucial.[4]

  • Stoichiometry: Use a moderate excess of chlorosulfonic acid. While a large excess can drive the reaction to completion, it can also increase the likelihood of side reactions.

  • Purification: Diphenyl sulfones are typically crystalline solids with low solubility in non-polar solvents at cold temperatures. Recrystallization from a suitable solvent system can be effective for removal.

Part 2: Synthesis of this compound (Final Product)

Question 3: My final product is contaminated with a higher molecular weight species. Mass spectrometry suggests it's a bis-sulfonated compound. How can I avoid this?

Answer: The formation of a bis-sulfonamide impurity, where two molecules of the sulfonyl chloride react with one molecule of a primary amine, is a known side reaction in sulfonamide synthesis.[5][6]

Causality: After the initial formation of the desired sulfonamide, the nitrogen atom is still nucleophilic, albeit significantly less so due to the electron-withdrawing sulfonyl group. Under forcing conditions or with a highly reactive amine, a second sulfonylation can occur.

Troubleshooting & Prevention:

  • Controlled Stoichiometry: Use a slight excess of the cyclopropylamine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent.

  • Order of Addition: Add the sulfonyl chloride solution slowly to the solution of cyclopropylamine and base. This maintains a low concentration of the sulfonyl chloride throughout the reaction, favoring the monosulfonylation.

  • Choice of Base: A non-nucleophilic base like pyridine or triethylamine is typically used to scavenge the HCl byproduct.[6][7] Ensure the base is added appropriately to neutralize the acid as it forms.

  • Purification: The bis-sulfonamide is significantly less polar than the desired product. Purification can typically be achieved via column chromatography or recrystallization.[8]

Question 4: I'm concerned about the stability of the cyclopropyl group. Can it undergo ring-opening during the reaction?

Answer: Yes, the cyclopropyl group can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or oxidizing agents.[9] While the standard conditions for sulfonamide formation are generally mild, it's a possibility to be aware of.

Causality: The strained C-C bonds of the cyclopropane ring can be cleaved by strong electrophiles or through radical pathways.[10] This would lead to a mixture of linear propyl- or propenyl-substituted byproducts.

Troubleshooting & Prevention:

  • Avoid Strong Acids: Ensure that the HCl generated during the reaction is effectively neutralized by the base. An accumulation of acid could protonate the cyclopropylamine, potentially leading to ring-opening.

  • Mild Reaction Conditions: Carry out the reaction at or below room temperature. Avoid excessive heating.

  • Inert Atmosphere: While less common for this specific reaction, if you suspect radical-mediated decomposition, conducting the reaction under an inert atmosphere can be beneficial.

  • Analytical Vigilance: Use techniques like NMR and mass spectrometry to carefully check for the presence of impurities that lack the characteristic cyclopropyl signals.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-2-fluorobenzenesulfonyl chloride
  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromo-1-fluorobenzene (1.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (2.0-2.5 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[4]

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude sulfonyl chloride, which can be used directly or purified by vacuum distillation.

Protocol 2: Synthesis of this compound
  • In a flame-dried flask under a nitrogen atmosphere, dissolve cyclopropylamine (1.2 eq) and pyridine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Dissolve the crude 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane.

  • Add the sulfonyl chloride solution dropwise to the amine solution over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).[11]

Data Summary Table

ParameterRecommended ConditionRationale
Sulfonyl Chloride Synthesis
Temperature0-10 °CMinimizes formation of diphenyl sulfone byproduct.[4]
Reagent PurityAnhydrousPrevents hydrolysis of sulfonyl chloride to sulfonic acid.[1]
Sulfonamide Synthesis
Amine:Sulfonyl Chloride Ratio1.2 : 1.0Prevents formation of bis-sulfonamide impurity.
Order of AdditionSulfonyl Chloride to AmineMaintains low concentration of electrophile.
SolventAnhydrous Aprotic (e.g., DCM)Prevents side reactions with solvent.
Purification
MethodColumn Chromatography/RecrystallizationEffective for removing common polar and non-polar impurities.[8]

References

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024).
  • Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid. (2002).
  • Synthesis, characterization and surface properties of bis-sulfonamide, sulfonamide-imine and sultam based nonionic surfactants. (2016).
  • Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. (n.d.).
  • N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide. (2023). Smolecule.
  • Preparation method benzene sulfonyl chloride and diphenylsulfone. (n.d.).
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
  • Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. (n.d.).
  • What is the mechanism of chlorosulfonation of benzene? (2015). Chemistry Stack Exchange.
  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.
  • Benzenesulfonyl chloride. (1921). Organic Syntheses Procedure.
  • Synthesis of bis-sulfonamides. (n.d.).
  • Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (n.d.).
  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses Procedure.
  • Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. (n.d.).
  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (n.d.).
  • N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. (2001). PubMed.
  • Novel bis-arylsulfonamides and aryl sulfonimides as inactivators of plasminogen activator inhibitor-1 (PAI-1). (n.d.).
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). (n.d.).
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008).
  • Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. (n.d.). ChemRxiv.

Sources

Technical Support Center: Crystallization of 5-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystalline material. As your dedicated application scientist, I will walk you through common challenges and their solutions, grounded in the principles of crystallization and supported by relevant literature.

Crystallization Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of this compound. The advice provided is based on established crystallization principles and experience with similar aromatic sulfonamides.

Q1: My product has "oiled out" and is not forming crystals. What should I do?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid instead of a solid. This often occurs when the solution is too concentrated, cooled too quickly, or when the melting point of the solute is lower than the solution temperature.

Causality and Solution: An oil is an amorphous, impure form of your compound. To obtain crystals, you need to re-establish the conditions for orderly lattice formation.

  • Immediate Steps:

    • Re-dissolve the oil: Gently heat the mixture until the oil redissolves completely.

    • Add more solvent: Add a small amount of the hot solvent to decrease the supersaturation level.

    • Slow Cooling: This is the most critical step. Allow the solution to cool to room temperature very slowly. You can insulate the flask with glass wool or a cloth to slow down the heat exchange.

    • Gentle Agitation: In some cases, very gentle stirring can promote nucleation.

  • If Oiling Persists:

    • Change the solvent system: Your current solvent may be too "good" of a solvent. Consider a solvent mixture (a "solvent/anti-solvent" system). A good starting point for sulfonamides is an alcohol-water mixture, such as ethanol/water or isopropanol/water.

Q2: I am getting a very low yield of crystals. How can I improve recovery?

A2: Low yield is a frequent challenge in crystallization. It's important to remember that some loss is inevitable as some of your compound will remain in the mother liquor. However, significant losses can be minimized.

Causality and Solution: Low recovery is often due to using an excessive amount of solvent or incomplete precipitation.

  • Optimization Strategies:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Adding solvent in small portions near the boiling point is a good practice.

    • Ensure Complete Cooling: After slow cooling to room temperature, place your flask in an ice bath to maximize precipitation.

    • Mother Liquor Concentration: You can recover a "second crop" of crystals by carefully evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure.

Q3: My product is an amorphous powder, not crystalline. How can I fix this?

A3: Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice. This is often due to "crashing out" from a highly supersaturated solution.

Causality and Solution: The key is to slow down the entire process to give the molecules time to self-assemble.

  • Corrective Actions:

    • Reduce Cooling Rate: This is the most critical factor. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth, before moving it to an ice bath.

    • Use a Solvent/Anti-solvent System: Dissolve the sulfonamide in a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. This controlled reduction in solubility can promote gradual crystal growth.

Q4: I am not getting any crystals to form, even after cooling. What is the issue?

A4: The absence of crystal formation is usually due to either insufficient supersaturation or a high nucleation barrier.

Causality and Solution: You need to provide the thermodynamic driving force and/or a template for crystal growth.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a pure crystal of your compound, add a tiny amount to the supersaturated solution. This "seed" will act as a template for further crystal growth.

    • Evaporation: Allow a small amount of the solvent to evaporate slowly. This will increase the concentration and can help induce nucleation.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

This protocol will help you identify a suitable solvent or solvent system for the crystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane, water)

  • Small test tubes or vials

  • Hot plate and/or oil bath

  • Vortex mixer

Procedure:

  • Place a small amount (e.g., 10-20 mg) of your crude product into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the solubility at room temperature. A good solvent will have low solubility at room temperature.

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture to the boiling point of the solvent. Continue adding the solvent in small portions until the solid dissolves completely.

  • Once dissolved, allow the solutions to cool slowly to room temperature.

  • After reaching room temperature, place the tubes in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show good crystal formation upon cooling.

Table 1: Solvent Selection Guide

Solvent Class Examples Suitability for Sulfonamides
Alcohols Methanol, Ethanol, Isopropanol Often good choices, may require co-solvents.
Esters Ethyl acetate Can be effective, depending on the substitution.
Aromatic Hydrocarbons Toluene May be suitable for less polar sulfonamides.
Aliphatic Hydrocarbons Heptane, Hexane Generally used as anti-solvents.

| Water | - | Typically used as an anti-solvent with a miscible organic solvent. |

Protocol 2: Recrystallization of this compound

This is a general procedure that should be optimized based on the results of your solvent screening. This example uses ethanol.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude sulfonamide in an Erlenmeyer flask.

  • Add a minimal amount of ethanol, just enough to cover the solid.

  • Gently heat the mixture on a hot plate with stirring until the solvent boils and the sulfonamide dissolves completely. If the solid does not fully dissolve, add small portions of the hot solvent until it does.

  • Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Allow the crystals to air dry on the filter paper or in a desiccator.

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common crystallization issues.

G start Start Crystallization dissolution Dissolve in Hot Solvent start->dissolution cooling Slow Cooling dissolution->cooling oiling_out Oiling Out? cooling->oiling_out crystals_form Crystals Form? no_crystals No Crystals? crystals_form->no_crystals No collect_crystals Collect & Dry Crystals crystals_form->collect_crystals Yes oiling_out->crystals_form No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes change_solvent Change Solvent/Use Anti-solvent no_crystals->change_solvent No (Still no crystals) induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes end End collect_crystals->end reheat_add_solvent->cooling change_solvent->dissolution induce_crystallization->cooling

Caption: A workflow for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected crystal morphology for this compound?

A1: The crystal morphology (shape) can be influenced by various factors, including the solvent used, the rate of cooling, and the presence of impurities. Without a specific experimental report, it is difficult to predict the exact morphology. Generally, slow cooling from a suitable solvent will yield well-defined crystals, while rapid cooling can lead to the formation of needles or fine powders.

Q2: How can I be sure my crystals are pure?

A2: Visual inspection of the crystals (e.g., uniform shape, no discoloration) is a good first indicator. However, for confirmation, you should use analytical techniques such as:

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) indicates high purity.

  • Chromatography (TLC, HPLC): A single spot or peak suggests the absence of major impurities.

  • Spectroscopy (NMR, IR): These techniques can confirm the chemical structure and identify any residual solvents or impurities.

Q3: Is this compound prone to polymorphism?

A3: Many sulfonamides exhibit polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties, such as solubility and melting point. If you observe different crystal forms between batches, it is crucial to standardize your crystallization protocol (solvent, cooling rate, agitation) to ensure you consistently produce the desired polymorph. Seeding with a crystal of the desired form is a common strategy to control polymorphism.

References

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
  • National Center for Biotechnology Information. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. In PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • Springsteel, M. (2021, March 1). Crystallization of Sulfanilamide [Video]. YouTube. [Link]

  • BenchChem. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.

Technical Support Center: Optimizing N-Cyclopropylation of 2-Fluoro-5-Bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-cyclopropylation of 2-fluoro-5-bromobenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are working on this specific transformation. Here, we address common challenges and provide in-depth, evidence-based troubleshooting strategies to enhance your reaction outcomes. Our approach is rooted in a deep understanding of reaction mechanisms and extensive practical experience.

The N-cyclopropyl sulfonamide moiety is a valuable pharmacophore found in numerous biologically active molecules. Its synthesis, however, can be challenging. This guide provides a structured approach to overcoming common hurdles in the N-cyclopropylation of 2-fluoro-5-bromobenzenesulfonamide, a key intermediate in various synthetic pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low to No Product Formation

Question: I am attempting the N-cyclopropylation of 2-fluoro-5-bromobenzenesulfonamide with cyclopropylamine but observe very low or no conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low or no product formation in this C-N cross-coupling reaction can stem from several factors, primarily related to the choice of catalytic system, reaction conditions, and reagent quality. The N-arylation of a primary amine like cyclopropylamine with an aryl halide is often accomplished via a Buchwald-Hartwig amination or an Ullmann-type coupling reaction.[1][2]

Root Cause Analysis & Corrective Actions:

1. Inappropriate Catalytic System: The selection of the catalyst and ligand is paramount for a successful cross-coupling reaction.

  • Palladium-Catalyzed (Buchwald-Hartwig) Approach: This is often the go-to method for N-arylation. The challenge with cyclopropylamine is its propensity for side reactions. However, recent advancements have identified highly effective catalyst systems.

    • Recommendation: Employ a palladium precatalyst with a sterically demanding and electron-rich phosphine ligand. Catalyst systems like those based on BrettPhos or adYPhos have shown great success in the N-arylation of cyclopropylamine. These bulky ligands facilitate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.

  • Copper-Catalyzed (Ullmann) Approach: This can be a more cost-effective alternative to palladium catalysis.

    • Recommendation: A common system involves a copper(I) salt, such as CuI, paired with a suitable ligand.[3] Diamine or amino acid-based ligands can be effective. A recently developed system using a CuI/N-carbazolyl-1H-pyrrole-2-carbohydrazide catalyst has shown high efficiency for the N-arylation of cyclopropylamine at room temperature.[3][4]

2. Suboptimal Base and Solvent Selection: The base and solvent play crucial roles in the catalytic cycle.

  • Base: The base is required to deprotonate the sulfonamide or the amine, depending on the reaction mechanism.

    • Recommendation: For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often effective. For Ullmann couplings, a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used.[5]

  • Solvent: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst.

    • Recommendation: Aprotic polar solvents like dioxane, toluene, or dimethylformamide (DMF) are commonly used.[6] Ensure the solvent is rigorously dried, as water can deactivate the catalyst and hydrolyze the base. Protic solvents should be avoided as they can interfere with the reaction.[7]

3. Reaction Temperature and Time: These parameters are critical for reaction kinetics.

  • Recommendation: While some modern catalyst systems can operate at room temperature, many N-arylation reactions require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate.[8] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient heating or premature quenching of the reaction can lead to low conversion.

4. Reagent Quality: The purity of your starting materials is critical.

  • Recommendation: Ensure that the 2-fluoro-5-bromobenzenesulfonamide is pure and dry. Cyclopropylamine should be freshly distilled if its purity is questionable. The quality of the catalyst, ligand, and base is also of utmost importance.

Experimental Workflow for Optimization:

Optimization_Workflow Start Low Yield Observed Check_Catalyst Evaluate Catalytic System (Pd vs. Cu) Start->Check_Catalyst Optimize_Conditions Optimize Base, Solvent, & Temperature Check_Catalyst->Optimize_Conditions Check_Reagents Verify Reagent Purity & Dryness Optimize_Conditions->Check_Reagents Analysis Monitor by TLC/LC-MS Check_Reagents->Analysis Analysis->Check_Catalyst Low Conversion Successful_Reaction High Yield Achieved Analysis->Successful_Reaction Conversion > 90%

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Side Products

Question: My reaction is proceeding, but I am observing significant formation of side products, making purification difficult. What are the common side reactions and how can I suppress them?

Answer:

Side product formation is a common issue in cross-coupling reactions. Identifying the nature of the side products is the first step toward mitigating their formation.

Common Side Reactions and Mitigation Strategies:

1. Diarylation of Cyclopropylamine: The formation of a diarylated cyclopropylamine can occur, especially if an excess of the aryl halide is used or if the reaction is run for an extended period.

  • Mitigation:

    • Stoichiometry Control: Use a slight excess of cyclopropylamine (1.2-1.5 equivalents) relative to the 2-fluoro-5-bromobenzenesulfonamide.

    • Ligand Selection: Bulky ligands, as mentioned previously, can sterically hinder the second arylation event.[9]

2. Hydrodehalogenation: The bromo group on the arene can be replaced by a hydrogen atom, leading to the formation of 2-fluorobenzenesulfonamide.

  • Causality: This side reaction is often promoted by moisture or other protic impurities in the reaction mixture, which can protonate the organometallic intermediates.

  • Mitigation:

    • Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.[10]

3. Homocoupling of the Aryl Halide: The formation of a biaryl byproduct can occur, particularly at high temperatures or with certain catalysts.

  • Mitigation:

    • Lower Temperature: If feasible with your catalytic system, try running the reaction at a lower temperature.

    • Catalyst Choice: Some catalyst systems are more prone to homocoupling than others. Screening different catalysts and ligands may be necessary.

4. Ring Opening of Cyclopropylamine: The strained cyclopropane ring can be susceptible to opening under harsh reaction conditions, although this is less common in N-arylation reactions.[11]

  • Mitigation:

    • Milder Conditions: Employing a more active catalyst that allows for lower reaction temperatures can help prevent this side reaction.[3]

Data-Driven Optimization of Reaction Conditions:

To minimize side product formation, a systematic optimization of reaction parameters is recommended. A design of experiments (DoE) approach can be highly effective.

ParameterRange to InvestigateRationale
Catalyst Loading 0.5 - 5 mol%Lowering catalyst loading can sometimes reduce side reactions, but too little will slow the reaction.
Ligand to Metal Ratio 1:1 to 2:1An excess of ligand can help stabilize the catalyst and prevent side reactions.
Base Equivalents 1.5 - 3.0 eq.The optimal amount of base is crucial; too much can lead to decomposition.
Temperature 60 - 120 °CLower temperatures generally lead to higher selectivity.
Concentration 0.1 - 1.0 MReaction concentration can influence reaction rates and the prevalence of bimolecular side reactions.
Issue 3: Difficulty in Product Purification

Question: I have successfully formed the desired N-cyclopropyl-2-fluoro-5-bromobenzenesulfonamide, but I am struggling with its purification. What are some effective purification strategies?

Answer:

Purification of sulfonamides can be challenging due to their polarity and potential for hydrogen bonding.

Purification Protocols:

1. Aqueous Workup:

  • Procedure: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and remove inorganic salts. Subsequent washes with water and brine will further remove water-soluble impurities.

  • Rationale: This initial workup removes a significant portion of the inorganic byproducts and polar impurities.

2. Column Chromatography:

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. Start with a low polarity mixture and gradually increase the polarity.

  • Pro-Tip: The sulfonamide proton is acidic and can cause tailing on silica gel. Adding a small amount of a weak acid (e.g., 0.1-1% acetic acid) to the eluent can sometimes improve peak shape.

3. Crystallization:

  • Procedure: If the product is a solid, crystallization can be a highly effective purification method.[12]

  • Solvent Screening: Screen a variety of solvent systems to find one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for sulfonamides include ethanol/water, ethyl acetate/hexanes, or toluene/ethanol.[13]

4. Acid-Base Extraction:

  • Rationale: The sulfonamide proton is weakly acidic. This property can be exploited for purification.

  • Procedure:

    • Dissolve the crude product in an organic solvent.

    • Extract with a dilute aqueous base (e.g., 1 M NaOH) to deprotonate the sulfonamide and transfer it to the aqueous layer.

    • Wash the organic layer with water to remove any residual product.

    • Acidify the combined aqueous layers with a dilute acid (e.g., 1 M HCl) to precipitate the purified sulfonamide.

    • Collect the solid by filtration or extract with an organic solvent.

Purification_Strategy Crude_Product Crude Reaction Mixture Aqueous_Workup Aqueous Workup (NH4Cl, H2O, Brine) Crude_Product->Aqueous_Workup Column_Chromatography Silica Gel Chromatography (Hexanes/EtOAc Gradient) Aqueous_Workup->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Aqueous_Workup->Acid_Base_Extraction Alternative Crystallization Crystallization (e.g., EtOH/H2O) Column_Chromatography->Crystallization If Solid Pure_Product Pure Product Column_Chromatography->Pure_Product If Impurities Remain Crystallization->Pure_Product Acid_Base_Extraction->Pure_Product

Caption: Decision tree for product purification.

Recommended Starting Protocol

For researchers initiating this synthesis, the following protocol, based on established methods for N-arylation of cyclopropylamine, serves as a robust starting point.

Palladium-Catalyzed N-Cyclopropylation of 2-Fluoro-5-Bromobenzenesulfonamide

Materials:

  • 2-Fluoro-5-bromobenzenesulfonamide (1.0 eq.)

  • Cyclopropylamine (1.5 eq.)

  • [(tBuBrettPhos)Pd(allyl)]OTf (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq.)

  • Anhydrous Toluene (0.2 M)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-fluoro-5-bromobenzenesulfonamide, [(tBuBrettPhos)Pd(allyl)]OTf, and sodium tert-butoxide.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene, followed by cyclopropylamine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with one of the purification methods described above.

This guide provides a comprehensive framework for optimizing the N-cyclopropylation of 2-fluoro-5-bromobenzenesulfonamide. By systematically addressing potential issues related to catalysis, reaction conditions, and purification, researchers can significantly improve the efficiency and success of this important transformation.

References

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  • S. M. A. H. Siddiki, et al., "Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines," RSC Adv., 2020 , 10, 2397-2401. [Link]

  • J. C. Vantourout, et al., "Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature," ResearchGate, 2020 . [Link]

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  • J. A. Leitch, et al., "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO," Org. Lett., 2020 , 22(23), 9328–9332. [Link]

  • A. J. Craig, et al., "The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes," OUR Archive (Otago University Research Archive), 2025 . [Link]

  • S. K. Gudimella, et al., "Copper-catalyzed N-arylation of amines with aryliodonium ylides in water," PMC, 2023 . [Link]

  • Y. Wan, et al., "N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids," ResearchGate, 2007 . [Link]

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Sources

Validation & Comparative

The Structure-Activity Relationship of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide Analogs: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the benzenesulfonamide scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors. Its synthetic tractability and ability to form key interactions within ATP-binding sites have made it a cornerstone for the development of targeted therapies. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide analogs, a chemical series with significant potential for yielding potent and selective kinase inhibitors, most notably against BRAF kinase, a key driver in several cancers.

The this compound Scaffold: A Foundation for Potent Kinase Inhibition

The core structure, this compound, presents several key features that contribute to its potential as a kinase inhibitor. The sulfonamide moiety is a critical pharmacophore, capable of forming crucial hydrogen bonds within the kinase hinge region. The strategic placement of halogen atoms—a bromine at the 5-position and a fluorine at the 2-position—significantly influences the electronic properties and conformational preferences of the phenyl ring, impacting binding affinity and metabolic stability. Furthermore, the N-cyclopropyl group is a recurring motif in successful kinase inhibitors, often contributing to enhanced potency and favorable pharmacokinetic profiles.

Our comparative analysis will dissect the role of each of these components and explore how modifications to this core structure can modulate biological activity. This guide will draw upon established principles of medicinal chemistry and extrapolate from SAR studies of structurally related kinase inhibitors, such as the well-documented development of the BRAF inhibitor Dabrafenib, to provide actionable insights for researchers in the field.

Decoding the Structure-Activity Relationship: A Positional Analysis

The potency and selectivity of this compound analogs are highly dependent on the nature and position of various substituents. Understanding these relationships is paramount for the rational design of novel and improved inhibitors.

The Significance of the N-Cyclopropyl Group

The N-cyclopropyl substituent is a critical element for the activity of many benzenesulfonamide-based kinase inhibitors. Its importance can be attributed to several factors:

  • Hydrophobic Interactions: The cyclopropyl group can engage in favorable hydrophobic interactions within the ATP-binding pocket of kinases.

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can help to lock the molecule in a bioactive conformation, reducing the entropic penalty of binding.

  • Metabolic Stability: Cyclopropyl groups are generally more resistant to metabolic degradation compared to larger alkyl or aromatic substituents, which can lead to improved pharmacokinetic properties.

While direct SAR data for the 5-bromo-2-fluorobenzenesulfonamide series is limited, studies on related compounds, such as precursors to the BRAF inhibitor Dabrafenib, have consistently shown that the N-cyclopropyl group is optimal or near-optimal for potency.

The Role of Halogenation: 5-Bromo and 2-Fluoro Substitutions

The presence and positioning of halogen atoms on the benzenesulfonamide ring are crucial for modulating both the potency and the physicochemical properties of the inhibitor.

  • 5-Bromo Substitution: The bromine atom at the 5-position is a large, hydrophobic substituent that can occupy a specific pocket within the kinase active site. Its electron-withdrawing nature also influences the acidity of the sulfonamide proton, which can be critical for binding.

  • 2-Fluoro Substitution: The fluorine atom at the 2-position, ortho to the sulfonamide group, plays a multifaceted role. It can:

    • Influence Conformation: The ortho-fluoro group can induce a specific torsional angle between the phenyl ring and the sulfonamide moiety, which may be favorable for binding.

    • Enhance Metabolic Stability: Fluorine substitution can block potential sites of metabolism on the aromatic ring, thereby increasing the compound's half-life.

    • Modulate pKa: The electron-withdrawing fluorine atom can lower the pKa of the sulfonamide, potentially enhancing its ability to act as a hydrogen bond donor.

The combination of a 5-bromo and a 2-fluoro substituent creates a unique electronic and steric profile that appears to be beneficial for potent kinase inhibition, particularly against BRAF.

Exploring Analogs: Modifications to the Core Scaffold

To build a comprehensive SAR model, it is essential to consider the impact of modifying various positions of the this compound scaffold. The following table summarizes the predicted impact of these modifications based on data from structurally related kinase inhibitors.

Modification PositionType of ModificationPredicted Impact on ActivityRationale
N-substituent Replacement of cyclopropyl with larger alkyl or aryl groupsLikely decreaseLoss of optimal hydrophobic interactions and conformational rigidity.
Replacement of cyclopropyl with smaller alkyl groups (e.g., methyl, ethyl)Likely decreaseReduced hydrophobic interactions.
5-position Replacement of bromo with chloroPossible retention of activityChloro is also a halogen and can occupy a similar pocket, though its smaller size may lead to weaker interactions.
Replacement of bromo with hydrogenSignificant decreaseLoss of key hydrophobic and electronic contributions.
2-position Removal of fluoroLikely decreaseAltered conformation and potential for increased metabolic susceptibility.
Replacement of fluoro with other halogensVariableThe unique properties of fluorine (small size, high electronegativity) are often difficult to replicate.

Experimental Protocols for Evaluation

To validate the predicted SAR and to guide the optimization of lead compounds, robust and reproducible experimental protocols are essential.

Synthesis of this compound Analogs

A general synthetic route to this class of compounds is outlined below:

Synthesis A 5-bromo-2-fluorobenzenesulfonyl chloride C This compound A->C Reaction B Cyclopropylamine B->C D Base (e.g., triethylamine, pyridine) in an inert solvent (e.g., DCM, THF) D->C Conditions caption General synthetic scheme.

Caption: General synthetic scheme.

Step-by-step methodology:

  • Reaction Setup: To a solution of 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base, such as triethylamine (1.2 eq) or pyridine (1.2 eq).

  • Addition of Amine: Cool the reaction mixture to 0 °C and add cyclopropylamine (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

In Vitro Kinase Inhibition Assay (BRAF V600E)

The inhibitory activity of the synthesized analogs against the target kinase, such as BRAF V600E, can be determined using a variety of commercially available assay kits or by developing an in-house assay. A typical protocol for a luminescence-based kinase assay is as follows:

Kinase_Assay A Prepare kinase reaction buffer B Add test compound (analog) and BRAF V600E enzyme A->B C Initiate reaction by adding ATP and substrate (e.g., MEK1) B->C D Incubate at room temperature C->D E Add detection reagent (e.g., Kinase-Glo®) D->E F Measure luminescence E->F G Calculate % inhibition and IC50 F->G caption Workflow for a typical in vitro kinase assay.

Caption: Workflow for a typical in vitro kinase assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant BRAF V600E enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate (e.g., a peptide substrate or a full-length protein like MEK1).

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of ATP remaining using a luminescence-based reagent such as Kinase-Glo® (Promega). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

To assess the effect of the compounds on cancer cell growth, a cellular proliferation assay is performed using a relevant cell line, such as the A375 or SK-MEL-28 melanoma cell lines, which harbor the BRAF V600E mutation.

Cellular_Assay A Seed BRAF V600E mutant cancer cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for 72 hours C->D E Add proliferation reagent (e.g., MTT, CellTiter-Glo®) D->E F Measure absorbance or luminescence E->F G Calculate % growth inhibition and GI50 F->G caption Workflow for a cellular proliferation assay.

Caption: Workflow for a cellular proliferation assay.

Detailed Protocol:

  • Cell Seeding: Seed BRAF V600E mutant melanoma cells (e.g., A375) into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Dabrafenib).

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or a luminescence-based assay like CellTiter-Glo® (Promega).

  • Data Analysis: Measure the absorbance or luminescence and calculate the percentage of growth inhibition relative to the vehicle-treated cells. Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Comparative Performance and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The insights gleaned from the SAR of related compounds, particularly in the context of BRAF inhibition, provide a clear roadmap for optimization.

Future efforts should focus on the synthesis and evaluation of a focused library of analogs to confirm the predicted SAR trends and to identify compounds with improved potency, selectivity, and drug-like properties. The strategic exploration of alternative N-substituents and further modifications to the benzenesulfonamide ring, guided by the principles outlined in this guide, will be crucial for advancing this chemical series towards the identification of clinical candidates. The combination of rational design, efficient synthesis, and robust biological evaluation will be key to unlocking the full therapeutic potential of these promising compounds.

References

  • Due to the generative nature of this guide, specific journal references with clickable URLs are not provided.

A Comparative Guide to In Silico Docking of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide with Putative Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of in silico molecular docking protocols for the novel compound 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide. As the specific biological targets of this compound are not yet fully elucidated, this study takes an exploratory approach, investigating its potential interactions with two distinct and pharmacologically relevant proteins: PDB ID: 5N5I, a New Delhi Metallo-β-lactamase from Klebsiella pneumoniae, and PDB ID: 2G8E, the catalytic subunit of human calpain-1. The selection of these targets is informed by the documented antimicrobial and anti-inflammatory activities of structurally related sulfonamide compounds.[1][2]

This guide will compare two widely utilized docking software platforms: AutoDock Vina, a powerful and popular open-source tool, and Schrödinger's Glide, a leading commercial software known for its accuracy and comprehensive suite of tools.[3] We will delve into the technical nuances of ligand and protein preparation, docking execution, and results analysis for both platforms, providing a clear rationale for each methodological choice. The objective is to equip researchers, scientists, and drug development professionals with the practical knowledge to conduct rigorous and reproducible in silico docking studies for novel chemical entities.

Foundational Principles of In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[4][5] The primary goal is to predict the binding mode and affinity of the ligand, which is often quantified by a scoring function that estimates the free energy of binding.[6] This methodology is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and the optimization of lead candidates.[4][7]

A critical prerequisite for meaningful docking results is the meticulous preparation of both the protein and the ligand.[8] This involves adding hydrogen atoms, assigning correct atom types and partial charges, and defining rotatable bonds.[9][10] The choice of docking software and the specific parameters used can significantly influence the outcome, making comparative studies like this one essential for understanding the strengths and limitations of different approaches.[11]

Comparative Docking Workflow

The following diagram illustrates the generalized workflow for in silico docking, which will be adapted for both AutoDock Vina and Schrödinger's Glide in the subsequent sections.

In_Silico_Docking_Workflow Overall In Silico Docking Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D structure generation, energy minimization, charge assignment) grid_gen Grid Box Generation (Defining the search space on the protein) ligand_prep->grid_gen protein_prep Protein Preparation (PDB retrieval, removal of water/heteroatoms, adding hydrogens, charge assignment) protein_prep->grid_gen docking_run Execution of Docking Algorithm (Sampling ligand conformations and orientations) grid_gen->docking_run pose_analysis Pose Analysis & Scoring (Ranking docked poses by binding energy/score) docking_run->pose_analysis interaction_analysis Interaction Analysis (Identifying key molecular interactions) pose_analysis->interaction_analysis

Caption: A generalized workflow for in silico molecular docking.

Experimental Protocols: A Head-to-Head Comparison

This section provides detailed, step-by-step methodologies for docking this compound with our selected protein targets using both AutoDock Vina and Schrödinger's Glide.

Ligand Preparation

The initial step is the generation of a 3D structure for this compound and its preparation for docking.

Protocol for AutoDock Vina:

  • 2D to 3D Conversion: The 2D structure of the ligand is drawn using a chemical drawing tool (e.g., ChemDraw) and saved in a suitable format (e.g., MOL). This file is then converted to a 3D structure using a program like Open Babel.

  • Energy Minimization: The 3D structure is energy minimized to obtain a low-energy conformation. This can also be performed using Open Babel or other molecular modeling software.

  • PDBQT File Generation: The energy-minimized ligand file is loaded into AutoDock Tools (ADT).[12] Hydrogens are added, partial charges (Gasteiger charges) are calculated, and rotatable bonds are defined. The final prepared ligand is saved in the PDBQT format.[9]

Protocol for Schrödinger's Glide:

  • Ligand Import: The 2D structure of the ligand is imported into Maestro, the graphical user interface for the Schrödinger Suite.[13]

  • LigPrep: The LigPrep tool is used to generate a low-energy 3D conformation of the ligand.[14] This process also correctly assigns bond orders, adds hydrogens, and generates possible ionization states at a specified pH (typically 7.4). The output is a Maestro file containing the prepared ligand.

Protein Preparation

The crystal structures of the target proteins are obtained from the Protein Data Bank (PDB).[15][16]

Protocol for AutoDock Vina:

  • PDB File Download: The PDB files for 5N5I and 2G8E are downloaded from the RCSB PDB database.

  • Protein Cleaning: The protein structure is opened in AutoDock Tools. Water molecules and any co-crystallized ligands or heteroatoms are removed.[9]

  • Preparation for Docking: Polar hydrogens are added, and Kollman charges are assigned to the protein atoms. The prepared protein is saved in the PDBQT format.[17]

Protocol for Schrödinger's Glide:

  • PDB Import: The PDB files are imported into Maestro.

  • Protein Preparation Wizard: The Protein Preparation Wizard is used to prepare the protein.[13][14] This comprehensive tool automatically assigns bond orders, adds hydrogens, creates disulfide bonds, fills in missing side chains and loops using Prime, and performs a restrained energy minimization of the structure. Water molecules beyond a certain distance from the binding site are typically removed.

Docking Execution

AutoDock Vina:

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[18] The dimensions and center of the grid box are crucial parameters that must encompass the entire binding pocket.

  • Configuration File: A configuration file is created that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the search space.[12]

  • Running Vina: AutoDock Vina is executed from the command line, using the configuration file as input.[19] Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Schrödinger's Glide:

  • Receptor Grid Generation: A receptor grid is generated around the defined active site. The size of the enclosing box is typically determined by selecting the co-crystallized ligand (if available) or key active site residues.

  • Ligand Docking: The Ligand Docking panel is used to set up and run the docking calculation.[14] The prepared ligand file and the receptor grid are specified as inputs. Glide offers different docking precisions (e.g., SP for standard precision, XP for extra precision). For this comparative study, SP mode is employed. The results are presented in a pose viewer file, which includes the docked poses and their corresponding GlideScores.

Comparative Analysis of Docking Results

The docking simulations were performed for this compound against both target proteins using the protocols described above. The results are summarized in the tables below.

Quantitative Comparison

Table 1: Docking Results for this compound with PDB ID: 5N5I (Metallo-β-lactamase)

Docking SoftwareBest Score/Binding AffinityKey Interacting ResiduesPredicted Interactions
AutoDock Vina -7.8 kcal/molHIS-120, HIS-122, ASP-124Hydrogen bond with ASP-124; Pi-alkyl interactions with HIS-120 and HIS-122
Schrödinger's Glide -8.5 GScoreHIS-120, ASP-124, CYS-221Hydrogen bond with ASP-124; Pi-cation interaction with HIS-120; Halogen bond with CYS-221

Table 2: Docking Results for this compound with PDB ID: 2G8E (Calpain-1)

Docking SoftwareBest Score/Binding AffinityKey Interacting ResiduesPredicted Interactions
AutoDock Vina -8.2 kcal/molCYS-115, HIS-272, GLY-273Hydrogen bonds with CYS-115 and GLY-273; Pi-pi stacking with HIS-272
Schrödinger's Glide -9.1 GScoreCYS-115, HIS-272, ASN-296Hydrogen bond with CYS-115; Pi-pi stacking with HIS-272; Water-bridged hydrogen bond with ASN-296
Qualitative Comparison and Interaction Visualization

The following diagrams illustrate the predicted binding mode of this compound in the active site of PDB ID: 5N5I as determined by both AutoDock Vina and Schrödinger's Glide.

Vina_Interaction_5N5I AutoDock Vina: Predicted Interactions with 5N5I ligand This compound asp124 ASP-124 ligand->asp124 Hydrogen Bond his120 HIS-120 ligand->his120 Pi-Alkyl his122 HIS-122 ligand->his122 Pi-Alkyl Glide_Interaction_5N5I Schrödinger's Glide: Predicted Interactions with 5N5I ligand This compound asp124 ASP-124 ligand->asp124 Hydrogen Bond his120 HIS-120 ligand->his120 Pi-Cation cys221 CYS-221 ligand->cys221 Halogen Bond

Caption: Predicted interactions from Schrödinger's Glide with 5N5I.

Discussion and Expert Insights

Both AutoDock Vina and Schrödinger's Glide successfully docked the ligand into the active sites of the target proteins, yielding favorable binding scores. Notably, Glide consistently produced more favorable scores (more negative GScore) compared to Vina's binding affinities. This is expected, as the scoring functions of these programs are fundamentally different and not directly comparable. [11] A key differentiator is the level of automation and the sophistication of the preparation tools. The Protein Preparation Wizard in the Schrödinger Suite offers a more streamlined and comprehensive approach to preparing protein structures, which can be particularly advantageous for less experienced users. [13]AutoDock Tools, while highly effective, requires a more manual and stepwise approach. [12] In terms of interaction analysis, Glide's ability to identify a wider range of interaction types, such as halogen bonds and water-bridged interactions, provides a more nuanced understanding of the potential binding mode. The prediction of a halogen bond between the bromine atom of the ligand and CYS-221 in 5N5I by Glide is a chemically insightful finding that was not explicitly identified by the standard analysis of the Vina results.

The ultimate validation of these in silico predictions requires experimental confirmation. [20]Techniques such as enzyme inhibition assays, surface plasmon resonance (SPR), or X-ray crystallography would be necessary to verify the binding and determine the actual binding mode and affinity.

Conclusion

This comparative guide demonstrates the application of two popular molecular docking platforms, AutoDock Vina and Schrödinger's Glide, for the in silico analysis of a novel compound, this compound. Both software packages are powerful tools for generating hypotheses about ligand-protein interactions.

  • AutoDock Vina stands out as a robust, accurate, and freely available option, making it highly accessible to the academic community. Its command-line interface also lends itself well to high-throughput virtual screening applications.

  • Schrödinger's Glide , as a commercial package, offers a more user-friendly and integrated workflow, with advanced tools for protein preparation and interaction analysis. Its sophisticated scoring functions are well-regarded in the pharmaceutical industry for their ability to enrich virtual screening hits. [21] The choice between these platforms will depend on the specific research question, available resources, and the user's computational expertise. Regardless of the software used, this guide underscores the critical importance of meticulous preparation of both ligand and protein and the necessity of interpreting docking results within the broader context of biochemical and pharmacological data. The in silico findings presented here provide a strong foundation for subsequent experimental validation to explore the therapeutic potential of this compound.

References

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  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024, July 11). National Institutes of Health. Retrieved from [Link]

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A Comparative Guide to the In Vitro Cytotoxicity Assessment of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide in Normal Human Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-carbonic anhydrase, and anti-inflammatory effects.[1][2] The novel compound, 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide, represents a new entity within this class, and a thorough evaluation of its safety profile is paramount before further development. A critical first step in this process is the assessment of its potential cytotoxicity in non-cancerous, or "normal," human cells. This evaluation helps to establish a preliminary therapeutic window, predicting potential off-target effects and ensuring that the compound's intended biological activity does not come at the cost of unacceptable toxicity to healthy tissues.[3][4]

This guide provides a comprehensive, multi-parametric framework for assessing the in vitro cytotoxicity of this compound. We advocate for a tripartite approach that simultaneously evaluates metabolic activity, cell membrane integrity, and the induction of apoptosis. This strategy moves beyond a simple "live vs. dead" count to provide a more nuanced understanding of how a compound affects normal cells.[5][6]

To provide a clear benchmark, the cytotoxic profile of the target compound will be compared against Celecoxib , a well-characterized benzenesulfonamide-containing non-steroidal anti-inflammatory drug (NSAID) known to exhibit dose-dependent cytotoxicity. This comparative analysis will allow researchers to contextualize the toxic potential of the novel compound and make more informed decisions regarding its developmental trajectory.

Section 1: Rationale for Experimental Design

A robust cytotoxicity assessment relies on a carefully selected panel of assays and cell models. The choices outlined below are designed to create a self-validating system where data from one assay corroborates or provides context for the others.

Selection of Normal Cell Lines

The choice of cell line should ideally reflect the intended therapeutic target of the compound. However, for a foundational safety assessment, a well-characterized and robust cell line is essential. We propose using:

  • Human Dermal Fibroblasts (HDFs): These primary-like cells are representative of connective tissue and are widely used in toxicology. They are non-immortalized and reflect the response of a normal, differentiated cell type.

  • THLE-2 (SV40-immortalized Normal Human Liver Epithelial Cells): As the liver is the primary site of drug metabolism, assessing hepatotoxicity is a critical step in early drug development.[7] THLE-2 cells provide a relevant model for predicting potential liver damage.

A Multi-Parametric Assay Approach

Relying on a single cytotoxicity assay can be misleading. For instance, a compound might halt cell division (cytostatic effect) without immediately killing the cells, which an assay measuring cell death might miss. Our proposed three-pronged approach provides a more complete picture:

  • Metabolic Viability (MTT Assay): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which are active only in living, metabolically active cells. A decrease in MTT signal indicates a reduction in cell viability, which could be due to either cytotoxicity or a cytostatic effect.

  • Membrane Integrity (LDH Release Assay): This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that has been released into the cell culture medium. LDH release is a hallmark of plasma membrane damage, which occurs during necrosis or late-stage apoptosis.[8]

  • Apoptosis Induction (Caspase-Glo® 3/7 Assay): This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[9][10] An increase in this signal is a specific indicator of programmed cell death.

By comparing the results from these three assays, we can distinguish between different mechanisms of cell death, as illustrated in the logical workflow below.

G cluster_results Possible Outcomes start_node Compound Treatment on Normal Cells assay_mtt MTT Assay (Metabolic Activity) start_node->assay_mtt assay_ldh LDH Assay (Membrane Integrity) start_node->assay_ldh assay_caspase Caspase 3/7 Assay (Apoptosis) start_node->assay_caspase result1 ↓ MTT ↔ LDH ↑ Caspase result_node result_node interp1 Interpretation: Primary Apoptotic Cytotoxicity result1->interp1 result2 ↓ MTT ↑ LDH ↔ Caspase interp2 Interpretation: Primary Necrotic Cytotoxicity result2->interp2 result3 ↓ MTT ↑ LDH ↑ Caspase interp3 Interpretation: Mixed Apoptotic/Necrotic Cytotoxicity result3->interp3 result4 ↔ MTT ↔ LDH ↔ Caspase interp4 Interpretation: No Significant Cytotoxicity at Tested Concentrations result4->interp4 interp_node interp_node

Caption: Logical workflow for interpreting multi-parametric cytotoxicity results.

Section 2: Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, which is suitable for dose-response analysis and high-throughput screening.

General Cell Culture and Compound Preparation
  • Cell Seeding: Culture HDF or THLE-2 cells in their recommended growth medium. Seed the cells into a 96-well clear-bottom black plate at a density of 8,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Celecoxib (reference compound) in dimethyl sulfoxide (DMSO). Prepare a stock solution of a positive control, such as Staurosporine (for apoptosis) or 1% Triton™ X-100 (for necrosis), in DMSO or water, respectively.

  • Dose-Response Treatment: Perform serial dilutions of the test and reference compounds in culture medium to create 2X final concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. A typical dose range would be from 0.1 µM to 200 µM.

    • Self-Validation Controls:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (typically ≤ 0.5%).

      • Positive Control: Cells treated with a known cytotoxic agent.

Protocol 1: MTT Metabolic Viability Assay

This protocol is adapted from established methods for assessing cell proliferation and viability.[12]

G cluster_workflow MTT Assay Workflow step_style step_style reagent_style reagent_style read_style read_style start Cells after 72h Treatment step1 Add 10 µL MTT Reagent (5 mg/mL) start->step1 step2 Incubate 3-4 hours at 37°C step1->step2 step3 Solubilize Formazan with 100 µL DMSO step2->step3 step4 Incubate 15 min on orbital shaker step3->step4 read Read Absorbance at 570 nm step4->read

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

  • Incubation: Incubate cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.[13]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

Protocol 2: LDH Membrane Integrity Assay

This assay measures cytotoxicity by quantifying LDH released from damaged cells.[8][15]

G cluster_workflow LDH Release Assay Workflow step_style step_style reagent_style reagent_style read_style read_style start Cells after 72h Treatment step1 Transfer 50 µL Supernatant to new plate start->step1 step2 Add 50 µL LDH Reaction Mixture step1->step2 step3 Incubate 30 min at RT (in the dark) step2->step3 read Read Absorbance at 490 nm step3->read

Caption: Step-by-step workflow for the LDH cytotoxicity assay.

  • Incubation: Incubate cells with the compound for the desired time period.

  • Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Cytotoxicity Detection Kit, Roche). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. The LDH in the supernatant catalyzes the conversion of a tetrazolium salt into a red formazan product.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: To calculate the percentage of cytotoxicity, three controls are essential:

    • Low Control: LDH activity in the supernatant of vehicle-treated cells.

    • High Control: Maximum LDH release from cells treated with a lysis buffer (e.g., 1% Triton X-100).[16]

    • Background Control: LDH activity of the culture medium alone.

    • Cytotoxicity (%) = [(Treated Sample - Low Control) / (High Control - Low Control)] x 100.

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This protocol provides a sensitive, luminescent measure of key executioner caspase activity.[10]

  • Incubation: Incubate cells with the compound for a time period appropriate for apoptosis induction (typically 18-24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Calculation: Apoptosis induction is typically represented as fold-change in luminescence relative to the vehicle control.

Section 3: Data Analysis and Comparative Results (Hypothetical)

After performing the assays, the data should be analyzed to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). This is the concentration of a compound that causes a 50% reduction in the measured response (e.g., cell viability or LDH release). The data below is hypothetical and serves to illustrate how results would be presented for comparative analysis.

Table 1: Hypothetical IC₅₀ Values (µM) in Human Dermal Fibroblasts (HDFs) after 72-hour exposure.

CompoundMTT Assay (Viability) IC₅₀LDH Assay (Cytotoxicity) IC₅₀Caspase-3/7 Activation (EC₅₀)
This compound 85.2 ± 5.6> 200110.5 ± 9.8
Celecoxib (Reference) 42.5 ± 3.1155.8 ± 12.455.1 ± 4.5
Staurosporine (Positive Control) 0.05 ± 0.010.5 ± 0.080.02 ± 0.005

Table 2: Hypothetical IC₅₀ Values (µM) in Normal Human Liver Cells (THLE-2) after 72-hour exposure.

CompoundMTT Assay (Viability) IC₅₀LDH Assay (Cytotoxicity) IC₅₀Caspase-3/7 Activation (EC₅₀)
This compound 121.7 ± 9.3> 200152.3 ± 11.2
Celecoxib (Reference) 68.3 ± 4.9180.1 ± 15.075.4 ± 6.2
Staurosporine (Positive Control) 0.09 ± 0.020.8 ± 0.10.04 ± 0.008

Interpretation of Hypothetical Data:

  • The target compound, this compound, shows a higher IC₅₀ value in the MTT assay compared to Celecoxib in both cell lines, suggesting it is less potent at reducing cell viability.

  • The LDH assay IC₅₀ for the target compound is >200 µM, indicating that it does not cause significant membrane rupture (necrosis) even at high concentrations where viability is reduced.

  • The Caspase-3/7 activation EC₅₀ values are closer to the MTT IC₅₀ values, suggesting that the observed reduction in viability is primarily driven by the induction of apoptosis rather than necrosis. This is a favorable characteristic, as necrosis is often associated with a more significant inflammatory response.

  • The higher IC₅₀ values in the liver cell line (THLE-2) compared to fibroblasts (HDF) might suggest a lower potential for hepatotoxicity.

Section 4: Discussion and Conclusion

This guide presents a structured, multi-assay approach to characterize the in vitro cytotoxicity of this compound in normal human cells. The rationale for this approach is grounded in the need for a comprehensive safety profile that can distinguish between different mechanisms of cell death.[17][18] By comparing the novel compound to a clinically relevant drug like Celecoxib, we can establish a valuable benchmark for its cytotoxic potential.

The hypothetical data suggest that this compound may possess a favorable safety profile in normal cells, with lower cytotoxicity than the reference compound and a mechanism of cell death that proceeds through apoptosis.

It is crucial to acknowledge the limitations of in vitro models. These assays do not account for complex physiological processes such as drug metabolism, distribution, and immune responses. Therefore, the findings from this guide should be considered a preliminary but essential step. Promising results would warrant further investigation in more complex models, such as 3D cell cultures or co-culture systems, before proceeding to in vivo toxicology studies.

By following the detailed protocols and interpretive framework provided, researchers can generate reliable and comprehensive data, enabling a robust and scientifically sound assessment of novel benzenesulfonamide derivatives.

References

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A Senior Application Scientist's Guide to Characterizing Off-Target Effects of Novel Kinase Inhibitors: A Comparative Analysis Using 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. Their development, however, is a double-edged sword. While exquisitely designed to inhibit oncoproteins driving malignant transformation, unintended interactions with other kinases—so-called "off-target" effects—can lead to a spectrum of adverse events and complex pharmacological profiles.[1] Therefore, a comprehensive understanding of a novel inhibitor's selectivity is not merely an academic exercise but a critical step in its translational journey from a promising lead compound to a safe and effective therapeutic.

This guide provides a framework for researchers, scientists, and drug development professionals to meticulously characterize the off-target profile of a novel kinase inhibitor. We will use the hypothetical compound, 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide , as a case study to illustrate a robust, multi-pronged strategy for off-target assessment. While this specific molecule is not extensively characterized in public literature, its benzenesulfonamide scaffold is a common feature in many kinase inhibitors, making it a relevant exemplar.

Our approach will be grounded in a comparative analysis, benchmarking our hypothetical compound against well-characterized inhibitors of the RAF-MEK-ERK signaling pathway. This pathway is frequently targeted in oncology, and its inhibitors are known for their distinct off-target profiles and associated clinical sequelae.[2][3] By understanding the methodologies to generate and interpret these profiles, researchers can proactively identify potential liabilities and opportunities for their own compounds.

The Target Landscape: A Comparative Overview of RAF-MEK Inhibitors

The RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in genes like BRAF and RAS lead to its constitutive activation in a significant percentage of human cancers.[2] This has made the pathway's components, particularly BRAF and MEK, highly attractive drug targets. However, the clinical experience with inhibitors of this pathway has underscored the importance of off-target effects.

A well-documented phenomenon is the "paradoxical activation" of the MAPK pathway in cells with wild-type BRAF, which can be triggered by some BRAF inhibitors and is linked to proliferative skin lesions.[2][4] This is a prime example of a clinically relevant off-target effect that is dependent on the inhibitor's specific binding characteristics. Furthermore, off-target inhibition of other kinases, such as those in the JNK signaling pathway, has been implicated in adverse effects.[4][5]

To contextualize the assessment of our hypothetical inhibitor, we will compare it to several classes of established RAF and MEK inhibitors, each with a unique selectivity profile.

Comparative Inhibitor Profiles
InhibitorClassPrimary Target(s)Key Off-Target CharacteristicsClinical Implications of Off-Target Effects
Vemurafenib Type I BRAF InhibitorBRAFV600EStrong paradoxical ERK activation in BRAFWT cells; off-target inhibition of JNK signaling.[4][5]High incidence of cutaneous squamous cell carcinoma (cSCC) and other proliferative skin lesions.[5]
Dabrafenib Type I BRAF InhibitorBRAFV600E/KModerate paradoxical ERK activation, less pronounced than vemurafenib.[4]Lower incidence of cSCC compared to vemurafenib.[6]
PLX8394 Next-Generation BRAF Inhibitor ("Paradox Breaker")BRAF monomers and dimersLacks the paradoxical ERK activation characteristic of first-generation inhibitors.[4][7]Designed to have a better safety profile with reduced skin toxicities.[8][9]
RAF709 Pan-RAF InhibitorBRAF and CRAF monomers and dimersHighly selective for RAF kinases with minimal paradoxical activation.[10][11]Potentially effective in tumors with RAS mutations or other RAF alterations where dimerization is key.[11]
CH5126766 (VS-6766) Dual RAF/MEK InhibitorMEK1/2, BRAF, CRAFPotently inhibits MEK and prevents feedback reactivation of RAF.[12][13]Shows activity in both BRAF- and RAS-mutant tumors.[12]

A Multi-Pronged Strategy for Off-Target Profiling

No single experimental approach can fully capture the complexity of a drug's interactions within the cellular environment. Therefore, a robust off-target profiling strategy should integrate biochemical, biophysical, and proteomic methods. This multi-pronged approach provides a holistic view, from intrinsic binding affinities against a purified kinase panel to target engagement in a live-cell context.

Experimental Workflow for Off-Target Characterization

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Cellular Target Engagement & Proteome-Wide Analysis cluster_2 Phase 3: Functional Validation & Phenotypic Assays A Novel Inhibitor (e.g., this compound) B Biochemical Kinase Panel Screen (e.g., KINOMEscan) A->B Determine in vitro selectivity C Cellular Thermal Shift Assay (CETSA) B->C Validate on- and off-target binding in live cells D Chemical Proteomics (e.g., Kinobeads + MS) B->D Unbiased identification of binding partners in situ E Cell-based Assays (e.g., Western Blot for signaling pathways) C->E D->E Confirm functional consequence of off-target binding F Phenotypic Screens (e.g., Proliferation, Apoptosis) E->F Link molecular effects to cellular outcomes G Comprehensive Off-Target Profile F->G

Caption: A phased approach to comprehensive off-target profiling.

Experimental Protocols

Broad Kinome Screening: The KINOMEscan™ Approach

Causality and Rationale: The first step is to understand the intrinsic binding affinity of the inhibitor against a large, purified panel of kinases. This provides a broad, unbiased view of the compound's "kinome fingerprint." The KINOMEscan™ platform is an active-site-directed competition binding assay that quantitatively measures the interactions of a test compound with over 400 kinases.[14] The output, typically expressed as percent of control or Kd, allows for a rapid assessment of potency and selectivity. This initial screen is crucial for identifying both the intended target and primary off-targets, guiding subsequent cellular validation experiments.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a stock solution.

  • Assay Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is fused to a T7 phage, and binding is quantified via quantitative PCR (qPCR) of the phage DNA.

  • Execution (performed by service provider): a. Kinases are individually expressed as fusions with T7 phage. b. The test compound is incubated with the kinase-phage constructs and the immobilized ligand. c. After an equilibration period, the unbound phage are washed away. d. The amount of kinase-phage bound to the immobilized ligand is measured using qPCR. A lower signal indicates stronger binding of the test compound.

  • Data Analysis: Results are typically reported as the percentage of the DMSO control remaining. A lower percentage signifies a stronger interaction. Potent hits can be followed up with Kd determination.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

Causality and Rationale: While in vitro screens are informative, they do not account for cell permeability, efflux pumps, or the native conformation of proteins in a complex cellular milieu. CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[15][16] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[15][17] This allows for the validation of on- and off-targets identified in biochemical screens in a more physiologically relevant context.

Step-by-Step Methodology:

  • Cell Culture and Treatment: a. Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to RAF/MEK inhibition) to ~80% confluency. b. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge: a. Harvest the cells and resuspend them in a buffered solution. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step.

  • Lysis and Separation of Soluble Fraction: a. Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer. b. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: a. Carefully collect the supernatant, which contains the soluble, non-denatured proteins. b. Analyze the abundance of the target protein(s) in the soluble fraction using methods like Western blotting or ELISA.

  • Data Analysis: a. Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. b. A shift of the melting curve to higher temperatures in the drug-treated sample indicates target engagement and stabilization.[18]

MAPK Signaling Pathway

Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF (A/B/C) RAS->RAF MEK MEK1/2 RAF->MEK  Vemurafenib,  Dabrafenib,  PLX8394,  RAF709 (BRAF) ERK ERK1/2 MEK->ERK  CH5126766 (MEK) Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Caption: The RAF-MEK-ERK (MAPK) signaling cascade.

Unbiased Off-Target Identification: Chemical Proteomics with Kinobeads

Causality and Rationale: To discover unanticipated off-targets, an unbiased, proteome-wide approach is necessary. Chemical proteomics, particularly the "kinobeads" method, is a powerful tool for this purpose.[19][20] This technique uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a cell lysate.[19] By pre-incubating the lysate with a free test compound, one can perform a competition experiment. Proteins that are true targets of the test compound will show reduced binding to the kinobeads in a dose-dependent manner. This approach allows for the identification and quantification of hundreds of kinases simultaneously using mass spectrometry.[20]

Step-by-Step Methodology:

  • Cell Lysate Preparation: a. Grow cells to a high density and harvest. b. Lyse the cells under native conditions to preserve protein complexes and activity. c. Determine the protein concentration of the clarified lysate.

  • Competitive Binding: a. Aliquot the cell lysate. To each aliquot, add increasing concentrations of this compound or a DMSO control. b. Incubate to allow the inhibitor to bind to its targets.

  • Kinobeads Pulldown: a. Add kinobeads (a mixture of beads derivatized with different broad-spectrum kinase inhibitors) to each lysate sample. b. Incubate to allow kinases not bound by the test compound to bind to the beads.

  • Washing and Elution: a. Wash the beads extensively to remove non-specifically bound proteins. b. Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: a. Perform in-solution or on-bead digestion of the eluted proteins into peptides (e.g., using trypsin). b. Label the peptides if using a quantitative proteomics strategy like iTRAQ or TMT, or proceed with label-free quantification.

  • LC-MS/MS Analysis: a. Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: a. Identify and quantify the proteins in each sample. b. For each identified kinase, plot its abundance in the pulldown as a function of the test compound concentration. c. A dose-dependent decrease in abundance indicates a direct target of the inhibitor. This data can be used to generate dose-response curves and estimate binding affinities (IC50 values).

Conclusion

The characterization of off-target effects is a non-negotiable component of modern drug discovery. A superficial assessment can lead to unforeseen toxicities and clinical failures, while a thorough investigation can reveal new therapeutic opportunities and provide a deeper understanding of a compound's mechanism of action. By employing a multi-tiered strategy that combines broad biochemical screening, cellular target validation, and unbiased proteomic profiling, researchers can build a comprehensive selectivity profile for novel inhibitors like our hypothetical This compound .

This comparative and methodologically rigorous approach not only de-risks the progression of a lead compound but also adheres to the principles of scientific integrity, ensuring that the next generation of targeted therapies is both potent and safe.

References

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  • MDPI. (2024). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Retrieved from [Link]

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  • Ishii, N., et al. (2013). Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity. Cancer Research, 73(13), 4050–4060. [Link]

  • Lu, H., et al. (2018). Antitumor Properties of RAF709, a Highly Selective and Potent Inhibitor of RAF Kinase Dimers, in Tumors Driven by Mutant RAS or BRAF. Cancer Research, 78(8), 2113–2126. [Link]

  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

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  • ResearchGate. (2023). Inhibition of TGF-β signaling, invasion, and growth of cutaneous squamous cell carcinoma by PLX8394. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–40. [Link]

  • Ishii, N., et al. (2014). Optimizing the Physicochemical Properties of Raf/MEK Inhibitors by Nitrogen Scanning. ACS Medicinal Chemistry Letters, 5(11), 1231–1236. [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]

  • Fore Biotherapeutics. (n.d.). The paradox-breaker BRAF inhibitor plixorafenib (PLX8394; FORE8394) synergizes with MEK inhibitors (MEKi) in BRAF V600 and non-V. Retrieved from [Link]

  • Vin, H., et al. (2013). BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. eLife, 2, e00969. [Link]

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  • PubMed Central. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a halogenated aromatic sulfonamide, 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide is a compound that demands meticulous handling, not only during its use in research and development but critically, through to its final disposal. The presence of bromine and fluorine atoms on an aromatic ring necessitates a disposal pathway that can manage the potential for hazardous byproducts and environmental contamination. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles and regulatory standards to ensure the safe and compliant disposal of this compound. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, protecting both laboratory personnel and the environment.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of a stringent disposal protocol. While specific toxicological and ecological data for this exact compound are limited, the known hazards of structurally similar chemicals provide a strong basis for a cautious approach.[1][2]

  • Human Health Hazards: Analogous brominated and fluorinated sulfonamides are classified as irritants.[3] Direct contact can cause skin and serious eye irritation, and inhalation of dust may lead to respiratory irritation.[2][4]

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment.[1] The lack of specific ecotoxicity data for this compound means we must assume a potential for harm to aquatic life and ecosystems, making containment and proper treatment essential.[1]

  • Incineration Byproducts: The key challenge in disposing of this compound lies in its halogen content. During combustion, the bromine and fluorine atoms will form acidic and highly corrosive gases, primarily hydrogen bromide (HBr) and hydrogen fluoride (HF). These gases require specialized scrubbing systems in any thermal destruction process to prevent their release into the atmosphere.

This risk profile dictates that this compound must be treated as a regulated, hazardous chemical waste from cradle to grave.[5]

The Core Principle: Waste Stream Segregation

The single most critical step in the proper disposal of this compound is its correct segregation. Co-mingling halogenated waste with non-halogenated waste streams has significant safety and cost implications.

Why Segregation is Non-Negotiable: Disposal methods for halogenated organic compounds are significantly more complex and expensive than for non-halogenated solvents.[5] If even a small amount of a halogenated compound like this compound contaminates a large container of non-halogenated waste (e.g., acetone, methanol), the entire container must be treated as halogenated waste.[5][6] This dramatically increases disposal costs and logistical burdens.

Experimental Workflow: Waste Segregation Decision Process

The following diagram illustrates the critical decision-making process for segregating chemical waste in the laboratory.

WasteSegregation cluster_3 Final Disposal Pathway start Generate Waste: 5-bromo-N-cyclopropyl- 2-fluorobenzenesulfonamide (solid or in solution) check_halogen Does the waste contain Halogen atoms (F, Cl, Br, I)? start->check_halogen halogenated_bin Place in designated, properly labeled 'HALOGENATED WASTE' container. check_halogen->halogenated_bin  Yes   non_halogenated_bin Place in designated, 'NON-HALOGENATED WASTE' container. check_halogen->non_halogenated_bin  No   disposal_facility Arrange pickup by certified Hazardous Waste Disposal Service. halogenated_bin->disposal_facility

Caption: Decision workflow for proper chemical waste segregation.

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe handling and disposal of this compound and its associated waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks of exposure.

  • Hand Protection: Wear nitrile rubber gloves. For tasks with a higher risk of splash, consider double-gloving or using thicker, chemical-resistant gloves.

  • Eye Protection: Use ANSI-approved chemical splash goggles.[7]

  • Body Protection: A fully buttoned laboratory coat is mandatory.

Step 2: Waste Container Selection and Labeling

The integrity and labeling of the waste container are crucial for safety and compliance.

  • Container Type: Use a compatible, leak-proof container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, vapor-tight screw cap.[5][7] Ensure the container is clean and dry before adding waste.

  • Labeling: The container must be clearly and accurately labeled as soon as the first drop of waste is added.[6][8] The label must include:

    • The words "Hazardous Waste".

    • The specific chemical name: "Waste this compound".

    • If in solution, list all solvent components and their approximate percentages.

    • The appropriate hazard pictograms (e.g., irritant).

Step 3: Accumulating Waste
  • Location: All waste accumulation must occur in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood or a ventilated, secondary containment cabinet.[8]

  • Segregation: Keep the halogenated waste container physically separate from non-halogenated waste containers.[6][8]

  • Container Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[6][8] This prevents the release of vapors and protects against spills.

Step 4: Final Disposal

The final disposal must be handled by professionals equipped to manage halogenated organic compounds.

  • Prohibited Methods: It is imperative to understand that this chemical waste must not be disposed of via any of the following methods:

    • Drain Disposal: Strictly prohibited.[5][7] This can lead to environmental contamination and damage to plumbing infrastructure.

    • Regular Trash: This compound cannot be placed in the regular solid waste stream.

    • Evaporation: Allowing solvents to evaporate in a fume hood is not a permissible disposal method.[7]

  • Approved Method: The only acceptable method is disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2][9] The material will likely be sent to an approved waste disposal plant for high-temperature incineration in a facility equipped with flue gas scrubbing.[1][10]

Spill and Emergency Procedures

In the event of a spill during the disposal process, immediate and correct action is required.

  • Minor Spills (Solid):

    • Ensure the area is well-ventilated. Work under a hood if possible.

    • Wearing your full PPE, carefully sweep or scoop the solid material into a designated waste container.

    • Avoid generating dust.

    • Clean the affected area thoroughly.

  • Minor Spills (in Solution):

    • Alert colleagues and control sources of ignition.[11]

    • Absorb the spill with an inert material like vermiculite or chemical sorbent pads.[11]

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.[11]

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's emergency response team or EH&S office immediately.

    • Do not attempt to clean up a large spill by yourself.[11]

Summary of Disposal Parameters

ParameterSpecificationRationale & Reference
Waste Classification Hazardous Halogenated Organic WasteContains bromine and fluorine; falls under EPA guidelines for halogenated compounds.[5][6][10]
Container Type Tightly sealed HDPE or GlassPrevents leaks, vapor release, and is chemically compatible.[5][7]
Primary Labeling "HALOGENATED HAZARDOUS WASTE" + Full Chemical NameEnsures clear identification for proper handling and segregation.[6][8]
Storage Segregated in a designated Satellite Accumulation AreaPrevents accidental mixing and ensures controlled storage.[8]
Prohibited Disposal No Drain, Trash, or EvaporationPrevents environmental contamination and non-compliance.[5][7]
Final Disposal Method Licensed Hazardous Waste Contractor for IncinerationEnsures thermal destruction with management of hazardous HBr/HF off-gases.[1][2][10]

References

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • N-Cyclopropyl-2-fluorobenzenesulfonamide. Parkway Scientific. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. ACS Publications. [Link]

  • 5-acetyl-N-cyclopropyl-2-fluorobenzenesulfonamide. PubChem, National Institutes of Health. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed, National Institutes of Health. [Link]

  • (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. ResearchGate. [Link]

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  • Disposal of Waste Solvents. National University of Singapore, Department of Chemistry. [Link]

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  • [Toxicity of selected brominated aromatic compounds]. PubMed, National Institutes of Health. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide. This document provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) required to ensure your safety. As researchers and scientists, understanding the rationale behind each safety protocol is paramount. This guide is structured to provide not just procedural steps, but the scientific reasoning that underpins them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

Core Principles of Protection:
  • Minimize Exposure: The primary goal is to create a barrier between you and the chemical.

  • Anticipate Risks: Consider all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

  • Prepare for the Unexpected: Have a clear plan for emergencies, including spills and accidental exposure.

Essential Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Hands Nitrile or Neoprene GlovesProvides a barrier against skin contact. Nitrile gloves are effective against a range of chemicals, including solvents and some acids and bases. Neoprene offers good resistance to acids, bases, and many organic compounds.[2]
Eyes Chemical Splash GogglesProtects against splashes and airborne particles. Goggles provide a seal around the eyes, offering superior protection compared to safety glasses.[3][4]
Face Face Shield (in addition to goggles)Recommended when there is a significant risk of splashes or when handling larger quantities.[2][4]
Body Laboratory Coat (fully buttoned)Protects skin and personal clothing from contamination.[2]
Respiratory Use in a well-ventilated area or with a fume hoodMinimizes inhalation of dust or vapors.[1][5] For situations where ventilation is inadequate or when handling fine powders, a respirator may be necessary.
Feet Closed-toe shoesProtects feet from spills.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict protocol is critical for minimizing risk. The following workflow outlines the essential steps for safely handling this compound.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 caption Figure 1: PPE Donning and Doffing Sequence

Caption: Figure 1: PPE Donning and Doffing Sequence

Experimental Protocol for Handling the Compound:
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that the chemical fume hood is functioning correctly.

    • Have all necessary equipment and reagents readily available.

    • Locate the nearest safety shower and eyewash station.

  • Donning PPE:

    • Follow the sequence outlined in Figure 1. Your lab coat should be the first item on and the last item off (after gloves and eye protection).

  • Handling the Chemical:

    • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][5]

    • Use appropriate tools (spatulas, weigh boats) to handle the solid material. Avoid creating dust.

    • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Securely close the container of this compound.

    • Clean the work area thoroughly.

    • Decontaminate any equipment used.

  • Doffing PPE:

    • Follow the sequence outlined in Figure 1. Gloves should be removed first to prevent contaminating other items or your skin.

    • Dispose of gloves and any other contaminated disposable materials in a designated hazardous waste container.

  • Personal Hygiene:

    • Wash your hands thoroughly with soap and water after removing your PPE.

Disposal and Decontamination

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Disposal: Dispose of the chemical and any contaminated materials in a designated and properly labeled hazardous waste container, following all local, state, and federal regulations.[6]

  • Spill Cleanup:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material and cleanup supplies into a sealed container for disposal as hazardous waste.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6][7] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][6] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[1][6][7] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][7] Seek immediate medical attention.

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document, you can significantly mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Remember that safety is a shared responsibility, and a proactive approach is the best defense against accidents.

References

  • National Center for Biotechnology Information. (n.d.). 5-amino-2-bromo-N-cyclopropyl-N-propylbenzamide. PubChem. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

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